molecular formula C8H8ClFO B11913700 1-(2-Chloro-3-fluorophenyl)ethanol

1-(2-Chloro-3-fluorophenyl)ethanol

Cat. No.: B11913700
M. Wt: 174.60 g/mol
InChI Key: KPGKCJKTJSUUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-3-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-3-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3

InChI Key

KPGKCJKTJSUUJP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Cl)O

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, structural dynamics, and synthetic pathways of 1-(2-Chloro-3-fluorophenyl)ethanol , a critical structural analog and impurity reference standard in the development of ALK inhibitors.

Structural Dynamics, Synthetic Utility, and Impurity Profiling in Medicinal Chemistry

Executive Summary

1-(2-Chloro-3-fluorophenyl)ethanol (CAS: 1236363-12-4) is a halogenated chiral benzylic alcohol. While structurally similar to the key intermediate of the blockbuster ALK inhibitor Crizotinib , this mono-chlorinated variant serves a distinct role in pharmaceutical development. It functions primarily as a critical process impurity standard and a Structure-Activity Relationship (SAR) probe . Its presence allows researchers to quantify the "des-chloro" impurities that arise during the manufacturing of 2,6-dichloro-3-fluorophenyl precursors. Furthermore, its study provides mechanistic insight into the "ortho-effect"—the conformational locking mechanism essential for the potency of kinase inhibitors.[1]

Part 1: Structural Identity & Physicochemical Profile

The molecule consists of a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a fluorine atom at the meta position (C3), bearing a 1-hydroxyethyl group at the C1 position.[1]

1.1 Chemical Identification
PropertyData
IUPAC Name 1-(2-Chloro-3-fluorophenyl)ethanol
CAS Number 1236363-12-4
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Chirality Contains one stereocenter at the benzylic carbon (C1). Exists as (R) and (S) enantiomers.[2]
Physical State Viscous oil or low-melting solid (dependent on enantiopurity).
Solubility Soluble in MeOH, DMSO, DCM, EtOAc; sparingly soluble in water.[1]
1.2 Electronic & Conformational Analysis

The structural difference between this target and the Crizotinib intermediate (1-(2,6-dichloro-3-fluorophenyl)ethanol) is the absence of the chlorine at the C6 position. This has profound effects:

  • Rotational Barrier: The 2,6-dichloro substitution pattern creates a high rotational barrier (atropisomerism-like steric lock), forcing the ethoxy group into a specific conformation relative to the ring.[1] The 2-chloro-3-fluoro analog lacks this second "anchor," resulting in increased rotational freedom of the benzylic bond.

  • Electronic Density: The removal of the C6-Cl atom increases the electron density of the ring relative to the dichloro variant, altering the acidity of the benzylic alcohol and the lipophilicity (LogP) of the molecule.[1]

Part 2: Synthetic Pathways & Process Chemistry

Synthesis is typically achieved via the reduction of the corresponding ketone. For pharmaceutical applications, enantioselectivity is paramount.[1]

2.1 Precursor Synthesis

The synthesis begins with 1-(2-chloro-3-fluorophenyl)ethanone .

  • Route: Friedel-Crafts acetylation of 2-chloro-1-fluorobenzene is difficult due to regioselectivity issues.

  • Preferred Route: Grignard addition of methylmagnesium bromide (MeMgBr) to 2-chloro-3-fluorobenzaldehyde followed by oxidation, or direct reaction of 2-chloro-3-fluorobenzonitrile with MeMgBr.

2.2 Protocol A: Racemic Reduction (Standard Preparation)

Used for generating racemic standards for HPLC method development.

  • Dissolution: Dissolve 1-(2-chloro-3-fluorophenyl)ethanone (1.0 eq) in Methanol (10 V).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.6 eq) portion-wise to control hydrogen evolution.

  • Quench: Stir at RT for 2 hours. Quench with 1N HCl until pH 7.

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

2.3 Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)

Required for biological evaluation or chiral purity standards.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

  • H-Source: Formic acid / Triethylamine azeotrope.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism, delivering hydride to the Re-face or Si-face of the ketone depending on the ligand chirality.

Synthesis Ketone 1-(2-Chloro-3-fluorophenyl) ethanone Reagents_Rac NaBH4 / MeOH (Racemic Reduction) Ketone->Reagents_Rac Reagents_Chiral Ru-Catalyst / HCOOH (Asymmetric Transfer) Ketone->Reagents_Chiral Product_Rac Racemic 1-(2-Chloro-3-fluorophenyl)ethanol Reagents_Rac->Product_Rac Yield >90% Product_R (R)-Enantiomer (High ee%) Reagents_Chiral->Product_R ee >98%

Figure 1: Synthetic workflow comparing racemic and asymmetric reduction routes.

Part 3: Application in Drug Discovery & Impurity Profiling
3.1 The "Des-Chloro" Impurity in Crizotinib Manufacturing

In the synthesis of Crizotinib, the starting material is often 1-(2,6-dichloro-3-fluorophenyl)ethanone . If the starting material contains 1-(2-chloro-3-fluorophenyl)ethanone (a "des-chloro" impurity arising from incomplete chlorination of the benzene ring precursor), it will carry through the entire synthesis.

  • Impact: The resulting impurity, 1-(2-Chloro-3-fluorophenyl)ethanol, reacts with the subsequent pyrazole coupling partner.

  • Regulatory Requirement: ICH Q3A guidelines require this impurity to be identified and quantified if present above 0.10%. Therefore, synthesized 1-(2-Chloro-3-fluorophenyl)ethanol is essential as a Reference Standard (RS) for calibrating HPLC assays.

3.2 Structure-Activity Relationship (SAR)

This molecule helps define the pharmacophore of ALK inhibitors.

  • Crizotinib (Active): The 2,6-dichloro motif locks the ether oxygen, forcing the piperidine ring into a specific vector that fits the ATP-binding pocket of ALK/ROS1.[1]

  • 2-Chloro Analog (Inactive/Less Potent): Without the C6-chlorine, the ether bond rotates more freely. The entropic penalty upon binding increases, and the molecule spends less time in the bioactive conformation, significantly reducing potency.[1]

Part 4: Analytical Characterization

To validate the identity of this compound, the following spectroscopic signatures are expected.

4.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.10 – 7.30Multiplet3HH4, H5, H6 (Pattern differs from 2,6-dichloro which has only 2 protons)
Benzylic 5.25Quartet1HC H-OH
Hydroxyl 2.10Broad Singlet1H–OH (Exchangeable)
Methyl 1.48Doublet3H–CH₃

Note: The key distinction from the 2,6-dichloro analog is the aromatic region. The 2,6-dichloro compound shows a simple pattern (two protons), whereas the 2-chloro-3-fluoro compound shows a more complex 3-proton system.

4.2 HPLC Method for Impurity Detection[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 220 nm.

  • Retention Time: The 1-(2-Chloro-3-fluorophenyl)ethanol will elute earlier than the 1-(2,6-dichloro-3-fluorophenyl)ethanol due to lower lipophilicity (absence of one Cl atom).

References
  • Sigma-Aldrich. 1-(2-Chloro-3-fluorophenyl)ethanol Product Data & Safety. Link

  • SynZeal Research. Crizotinib Impurity Profiling and Reference Standards (Impurity 30). Link

  • ChemicalBook. Synthesis and Properties of Halogenated Phenylethanols. Link

  • Pfizer Inc. Crizotinib (Xalkori) CMC Review and Impurity Controls. FDA Access Data. Link[1]

Sources

Comprehensive Technical Guide: Identification, Synthesis, and Characterization of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of di-halogenated phenyl rings is a proven tactic for modulating both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-(2-Chloro-3-fluorophenyl)ethanol is a highly versatile, chiral secondary alcohol that serves as a critical building block in advanced drug discovery. Notably, this specific structural motif has been successfully integrated into the design of N-biphenylmethylindole modulators targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARG)[1], where precise spatial orientation is required to achieve high-affinity binding without triggering unwanted agonistic side effects (such as bone density loss).

This whitepaper provides an authoritative, in-depth analysis of the compound’s chemical identity, structural rationale, synthetic methodologies, and analytical characterization, designed specifically for drug development professionals and synthetic chemists.

Chemical Identity & Core Properties

Accurate identification and tracking of chemical building blocks are foundational to reproducible research. The compound is officially registered under CAS Number 1236363-12-4 . Below is a consolidated summary of its core chemical identifiers and physical properties.

PropertyValue
Chemical Name 1-(2-Chloro-3-fluorophenyl)ethan-1-ol
CAS Number 1236363-12-4
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
SMILES FC1=CC=CC(C(O)C)=C1Cl
InChIKey KPGKCJKTJSUUJP-UHFFFAOYSA-N
Physical Form Solid, semi-solid, or viscous liquid (temperature dependent)

Structural Rationale in Drug Design

The selection of the 2-chloro-3-fluoro substitution pattern is rarely arbitrary; it is driven by strict stereoelectronic and metabolic logic.

  • Steric Shielding (The Ortho-Chlorine Effect): The bulky chlorine atom at the C2 (ortho) position forces the adjacent benzylic alcohol out of coplanarity with the aromatic ring. This restricted rotation creates a highly defined, three-dimensional vector that can be exploited to lock a drug molecule into a bioactive conformation. Furthermore, this steric bulk physically shields the benzylic position from rapid oxidation by alcohol dehydrogenases (ADH).

  • Electronic Deactivation (The Meta-Fluorine Effect): The highly electronegative fluorine atom at the C3 position withdraws electron density from the aromatic system via the inductive effect (-I). This deactivates the ring toward electrophilic aromatic substitution, effectively blocking common Cytochrome P450 (CYP450) mediated aromatic hydroxylation pathways.

MetabolicLogic Core 1-(2-Chloro-3-fluorophenyl)ethanol C2 Ortho-Chlorine (C2) Core->C2 C3 Meta-Fluorine (C3) Core->C3 Alpha Alpha-Methyl Core->Alpha Effect1 Steric Shielding (Blocks ADH Oxidation) C2->Effect1 Effect2 Electronic Deactivation (CYP450 Resistance) C3->Effect2 Effect3 Chiral Vector for Receptor Binding Alpha->Effect3

Figure 1: Structural causality mapping of the 2-chloro-3-fluoro motif on metabolic stability.

Synthetic Methodologies

Depending on the requirements of the drug development program, 1-(2-Chloro-3-fluorophenyl)ethanol can be synthesized as a racemate (for initial screening) or as an enantiopure compound (for advanced lead optimization).

SynthWorkflow SM1 2-Chloro-3-fluorobenzaldehyde (Electrophile) Grignard MeMgBr / THF -78°C to RT SM1->Grignard SM2 1-(2-Chloro-3-fluorophenyl)ethanone (Prochiral Ketone) Noyori RuCl(p-cymene)[(R,R)-Ts-DPEN] HCOOH / TEA SM2->Noyori Racemic Racemic 1-(2-Chloro-3-fluorophenyl)ethanol (Yield: >85%) Grignard->Racemic Chiral Enantiopure (R)- or (S)-Isomer (ee > 98%) Noyori->Chiral

Figure 2: Divergent synthetic workflows for racemic and enantiopure target compounds.

Standard Protocol: Grignard Addition (Racemic Synthesis)

This protocol describes a self-validating system for the nucleophilic addition of methylmagnesium bromide to 2-chloro-3-fluorobenzaldehyde.

Causality & Experimental Logic:

  • Anhydrous THF: Tetrahydrofuran is strictly required as it coordinates to the magnesium atom, stabilizing the Grignard reagent via solvation, which maintains its nucleophilicity.

  • Cryogenic Initiation (-78 °C): The ortho-halogenated benzaldehyde is highly electrophilic. Initiating the reaction at -78 °C ensures the kinetic 1,2-addition product is favored over thermodynamic side products (such as pinacol coupling).

  • Ammonium Chloride Quench: A weak acid (NH₄Cl) is used instead of a strong mineral acid to prevent the acid-catalyzed dehydration of the newly formed benzylic alcohol into a styrene derivative.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon. Add 2-chloro-3-fluorobenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Syringe in Methylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol, 1.2 eq) dropwise over 10 minutes. The slight excess accounts for adventitious moisture.

  • Propagation: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Validation Step: Monitor via TLC (Hexanes/EtOAc 8:2, UV active, PMA stain) until the starting material spot is completely consumed.

  • Quench & Workup: Cool the flask to 0 °C and carefully quench by dropwise addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient 5% to 20% EtOAc in Hexanes) to afford the pure product.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the integrity of the synthesized building block. The presence of both chlorine and fluorine on the aromatic ring results in complex multiplet splitting in the aromatic region due to ^1H-^19F spin-spin coupling.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant / Notes
-CH₃ (Alpha-methyl) 1.48Doublet (d)3HJ ≈ 6.4 Hz
-OH (Hydroxyl) 2.15Broad Singlet (br s)1HExchanges with D₂O
-CH(OH)- (Benzylic) 5.32Quartet (q)1HJ ≈ 6.4 Hz
Ar-H (C4, C5, C6) 7.05 - 7.45Multiplets (m)3HComplex due to ^19F coupling (JHF)

Note: The exact chemical shifts may vary slightly depending on concentration and the exact calibration of the NMR spectrometer. The defining feature is the benzylic quartet at ~5.32 ppm, which confirms the successful conversion of the aldehyde to the secondary alcohol.

References

  • Title: N-biphenylmethylindole modulators of PPARG Source: US Patent 8957093B2 URL

Sources

Thermodynamic Stability & Synthetic Utility of 2-Chloro-3-fluorophenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and chemical stability profile of 2-chloro-3-fluorophenyl derivatives, designed for researchers in medicinal chemistry and process development.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The 2-chloro-3-fluorophenyl moiety is a high-value pharmacophore in modern drug discovery, prized for its dual ability to modulate lipophilicity and block metabolic degradation.[1] Unlike simple phenyl rings, this specific substitution pattern offers a unique thermodynamic landscape: the C–F bond (approx. 116 kcal/mol) provides exceptional oxidative resistance, while the C–Cl bond (approx. 81 kcal/mol) offers a handle for further functionalization or steric blocking.

This guide analyzes the thermodynamic stability of this scaffold, delineating its resistance to hydrolysis, its specific vulnerability to Nucleophilic Aromatic Substitution (SNAr), and the critical "Halogen Dance" phenomenon that process chemists must navigate during scale-up.

Thermodynamic Landscape & Bond Energetics

The stability of 2-chloro-3-fluorophenyl derivatives is governed by the interplay between the high electronegativity of fluorine and the steric/electronic bulk of chlorine.

Bond Dissociation Energy (BDE) Profile

The thermodynamic robustness of this moiety stems from the strength of the Carbon-Halogen bonds relative to Carbon-Hydrogen bonds.

Bond TypeApprox.[1][2] BDE (kcal/mol)Stability Implication
Ar–F ~116Metabolic Shield: Resistant to CYP450 oxidative cleavage.[1]
Ar–H ~110Vulnerable: Primary site for metabolic hydroxylation (if unsubstituted).[1]
Ar–Cl ~81Synthetic Handle: Stable under physiological conditions; labile in Pd-catalyzed cross-couplings.[1]
Ar–C ~90-100Scaffold Integrity: High thermal stability (>200°C for most derivatives).[1]
Electronic Effects
  • Inductive Effect (-I): Both F and Cl are electron-withdrawing.[1] The cumulative -I effect at the C1 position makes the ring electron-deficient, increasing acidity of remaining protons and susceptibility to nucleophilic attack.

  • Resonance Effect (+M): Fluorine has a strong back-donation effect, but the inductive withdrawal dominates, leaving the ring deactivated towards electrophilic substitution (SEAr) but activated for nucleophilic substitution (SNAr).

Critical Instability Mechanisms

While thermodynamically stable under storage and physiological conditions, the 2-chloro-3-fluorophenyl moiety exhibits specific reactivities under synthetic stress.

Nucleophilic Aromatic Substitution (SNAr)

The most significant thermodynamic vulnerability is SNAr , particularly at the C3 position (Fluorine).

  • Mechanism: The strong -I effect of the ortho-chloro group activates the C–F bond.[1]

  • Leaving Group Ability: In SNAr, Fluorine is a better leaving group than Chlorine because the highly electronegative F stabilizes the transition state (Meisenheimer complex) more effectively than Cl, despite the stronger C-F bond.

  • Risk: Exposure to strong nucleophiles (alkoxides, amines) in polar aprotic solvents (DMSO, DMF) can lead to defluorination.

SNAr_Mechanism Start 2-Chloro-3-fluorophenyl (Substrate) Complex Meisenheimer Complex (Stabilized by F electronegativity) Start->Complex Addition (Rate Limiting) Nuc Nucleophile (Nu:-) Nuc->Complex Product 3-Substituted-2-chlorophenyl (Product) Complex->Product Elimination LG Fluoride Ion (Leaving Group) Complex->LG

Figure 1: SNAr pathway where the 3-Fluoro position is activated by the 2-Chloro substituent.[1]

The Halogen Dance (Base-Catalyzed Isomerization)

Process chemists must be wary of the "Halogen Dance" (HD) when using strong bases (e.g., LDA, LiTMP) for lithiation.

  • Thermodynamic Driver: The reaction is driven by the formation of the most stable organolithium species.[3] A lithiated species will isomerize to place the Lithium atom between the two halogens (C2 position) or adjacent to the Fluorine (C4 position) to maximize stabilization via the inductive effect.

  • Observation: While less common in 2-Cl-3-F systems than in bromo-analogs, attempting to lithiate C4 or C6 can trigger migration of the Chlorine atom if temperatures exceed -78°C.[1]

Metabolic Stability & Drug Applications

The 2-chloro-3-fluorophenyl moiety is frequently employed to block "soft spots" on aromatic rings that are prone to oxidation by Cytochrome P450 enzymes.[1]

Metabolic Blocking Strategy

CYP450 enzymes typically attack electron-rich aromatic rings at the para position or positions with high electron density.[1]

  • 2-Cl Effect: Sterically hinders oxidative attack at the ortho positions.[1]

  • 3-F Effect: Electronically deactivates the ring and blocks the meta position with a bond that cannot be hydroxylated.[1]

Case Study: AATD Modulators Recent orphan drug designations (e.g., for Alpha-1 Antitrypsin Deficiency) have highlighted scaffolds containing the (2-chloro-3-fluorophenyl)hydroxymethyl motif.[1][4] The halogenation pattern prevents rapid hepatic clearance, extending the drug's half-life (


).

Metabolic_Stability Unsub Unsubstituted Phenyl Ring High Electron Density Para-Hydroxylation Risk Metabolite Hydroxylated Metabolite (Rapid Clearance) Unsub->Metabolite Subst 2-Chloro-3-Fluorophenyl Electron Deficient Ring Blocked Metabolic Sites Stable Stable Drug Candidate (Extended t1/2) Subst->Stable Retains Integrity CYP CYP450 Enzyme CYP->Unsub:p1 Oxidizes CYP->Subst:p2 Blocked

Figure 2: Comparison of metabolic susceptibility. The 2-Cl-3-F pattern sterically and electronically inhibits CYP450 oxidation.[1]

Experimental Assessment Protocols

To validate the stability of a new chemical entity (NCE) containing this moiety, the following protocols are recommended.

Protocol: Forced Degradation (Stress Testing)

Purpose: To determine the intrinsic stability limits of the C-F and C-Cl bonds under hydrolytic and oxidative stress.

Materials:

  • 1 mg/mL solution of NCE in Acetonitrile/Water.[1]

  • 0.1 N HCl, 0.1 N NaOH, 3% H2O2.

  • HPLC-UV/MS system.[1]

Method:

  • Acid Stress: Mix 1 mL of sample with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of sample with 1 mL 0.1 N NaOH. Incubate at room temperature for 4 hours.

    • Note: High temperature base stress may trigger SNAr of the Fluorine. If degradation >10% occurs, reduce temp to 4°C to distinguish between amide hydrolysis (if present) and F-displacement.[1]

  • Oxidative Stress: Mix 1 mL sample with 1 mL 3% H2O2.[1] Incubate at RT for 24 hours.

  • Analysis: Analyze via HPLC. Look for specific mass shifts:

    • -20 Da: Loss of HF (rare, indicates elimination).[1]

    • -2 Da + 16 Da: Defluorination + Hydroxylation (SNAr product: Ar-F

      
       Ar-OH).[1]
      
Protocol: Differential Scanning Calorimetry (DSC)

Purpose: To assess thermal stability and polymorphism.[1]

Method:

  • Weigh 2–5 mg of the solid derivative into a Tzero aluminum pan.

  • Crimp non-hermetically (allow gas escape if decomposition occurs).[1]

  • Ramp from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Criteria: The 2-chloro-3-fluorophenyl moiety typically shows no endothermic decomposition events below 200°C. An exotherm prior to melting indicates instability of the scaffold attached to the phenyl ring, not the ring itself.[1]

References

  • Metabolic Stability & Halogenation

    • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
    • Source: PMC / NIH (2023)
    • URL:[Link]

  • Orphan Drug Designation (AATD)

    • Title: Advances in orphan drug development for alpha-1 antitrypsin deficiency: a 2025 update.[1][4]

    • Source: Orphanet Journal of Rare Diseases (2025)
    • URL:[Link]

  • Halogen Dance Mechanism

    • Title: Halogen dance rearrangement - Wikipedia (General Mechanism Review).[1]

    • Source: Wikipedia[1]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry[1]

    • URL:[Link]

Sources

Solubility Profile of 1-(2-Chloro-3-fluorophenyl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloro-3-fluorophenyl)ethanol is a highly valuable chiral secondary alcohol frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. During drug development and chemical process scale-up, understanding the thermodynamic solubility profile of this intermediate is critical. The choice of solvent dictates reaction kinetics, crystallization efficiency, and the purity of the final isolated product.

This whitepaper provides an in-depth physicochemical analysis of 1-(2-Chloro-3-fluorophenyl)ethanol, utilizing Hansen Solubility Parameters (HSP) to predict its behavior across various organic solvent classes, and outlines a rigorously validated experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Influence

The solubility of any organic solute is fundamentally governed by the principle of "like dissolves like," driven by the thermodynamic balance between solute-solute lattice energy and solute-solvent interaction energy [1]. The molecular architecture of 1-(2-Chloro-3-fluorophenyl)ethanol features three distinct functional domains that dictate its solvation mechanics:

  • The Secondary Hydroxyl (-OH) Group: This moiety acts as both a strong hydrogen bond donor and acceptor. It significantly enhances solubility in polar solvents (both protic and aprotic) by forming energetically favorable hydrogen bonds that overcome the energy required to disrupt the crystal lattice [1].

  • The Halogenated Aromatic Ring: The presence of the benzene ring provides a hydrophobic, electron-rich core capable of

    
     stacking and strong dispersion interactions.
    
  • Orth/Meta Halogen Substitutions (2-Chloro, 3-Fluoro): The highly electronegative fluorine atom introduces a strong local dipole, increasing the molecule's overall polarity. The larger, polarizable chlorine atom significantly increases the dispersion forces (

    
    ) of the molecule compared to an unsubstituted phenyl ring. Furthermore, halogens increase the lipophilicity (Log 
    
    
    
    ) of the compound, ensuring compatibility with moderately non-polar organic solvents [2].

Solvation A Solid Solute 1-(2-Chloro-3-fluorophenyl)ethanol B Gaseous Solute (Isolated Molecules) A->B Sublimation (ΔH_sub > 0) C Solvated Solute (In Organic Solvent) A->C Dissolution (ΔH_diss) B->C Solvation (ΔH_solv < 0)

Figure 1: Thermodynamic cycle of the dissolution process for 1-(2-Chloro-3-fluorophenyl)ethanol.

Hansen Solubility Parameters (HSP) Framework

To predict the solubility of 1-(2-Chloro-3-fluorophenyl)ethanol systematically, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

) [3].

Because empirical HSP data for this specific di-halogenated compound is not universally cataloged, we can accurately estimate its parameters by using benzyl alcohol as a structural baseline and applying group contribution methods for the halogen substitutions. The addition of chlorine and fluorine increases both the dispersion and polar parameters while slightly reducing the relative density of the hydrogen-bonding network [4].

Table 1: Estimated Hansen Solubility Parameters (HSP)
ParameterDescriptionBenzyl Alcohol (Baseline) [3]1-(2-Chloro-3-fluorophenyl)ethanol (Estimated)

Dispersion Forces18.4 MPa

~ 19.5 MPa


Polar Interactions6.3 MPa

~ 8.0 MPa


Hydrogen Bonding13.7 MPa

~ 12.5 MPa

Note: Solvents whose HSP coordinates fall within the "interaction radius" (


) of the solute will thermodynamically favor dissolution.

Solubility Profile Across Solvent Classes

Based on the structural analysis and estimated HSP values, the solubility of 1-(2-Chloro-3-fluorophenyl)ethanol can be categorized by solvent class. The log-linear solubilization model demonstrates that the extent of solubilization in mixed or pure solvents is heavily dependent on the solute's hydrophobicity and the solvent's hydrogen-bonding capacity [5].

Table 2: Predicted Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolVery High (>100 mg/mL)Solvents act as both H-bond donors and acceptors, perfectly complementing the solute's -OH group.
Polar Aprotic Ethyl Acetate, Acetone, THF, DMFHigh (50 - 100 mg/mL)Strong H-bond acceptors that interact favorably with the solute's -OH proton; highly compatible with the polar halogens [6].
Halogenated / Aromatic Dichloromethane, TolueneModerate to High (20 - 50 mg/mL)Driven by strong dispersion forces (

) and

stacking matching the halophenyl moiety.
Non-Polar Aliphatic Hexane, Heptane, CyclohexanePoor (<5 mg/mL)Lack of H-bonding capacity means the solvent cannot disrupt the strong solute-solute intermolecular lattice energy [1].

Experimental Methodology: Equilibrium Solubility Determination

To transition from theoretical prediction to empirical validation, a rigorous shake-flask methodology coupled with High-Performance Liquid Chromatography (HPLC) is required. This protocol is designed as a self-validating system: by strictly controlling temperature and utilizing sub-micron filtration, we eliminate kinetic artifacts (like supersaturation or suspended micro-crystals) that frequently compromise solubility data.

Step-by-Step Protocol
  • Solute Addition: Add an excess amount (approximately 200 mg) of 1-(2-Chloro-3-fluorophenyl)ethanol to a 5 mL glass vial containing 2 mL of the target organic solvent. Causality: Excess solid ensures the solution reaches maximum thermodynamic saturation.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours. Causality: Extended shaking at a strictly controlled temperature ensures true thermodynamic equilibrium is reached, overcoming any kinetic barriers to dissolution.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25 °C to let large crystals settle. Extract 1 mL of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents. The 0.45 µm pore size removes suspended sub-micron crystals that would otherwise artificially inflate the quantified solubility.

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear dynamic range of the detector. Analyze the sample via HPLC-UV (typically at

    
     = 210-220 nm for halophenyl compounds) against a multi-point external calibration curve.
    
  • Data Processing: Calculate the equilibrium solubility in mg/mL and convert it to mole fraction solubility for thermodynamic modeling.

Workflow Step1 Step 1: Solute Addition Add excess compound to solvent Step2 Step 2: Equilibration Isothermal shaking (25°C, 48-72h) Step1->Step2 Step3 Step 3: Phase Separation Centrifugation & 0.45 µm Filtration Step2->Step3 Step4 Step 4: Quantification HPLC-UV Analysis of Supernatant Step3->Step4 Step5 Step 5: Data Processing Calculate Solubility (mg/mL) Step4->Step5

Figure 2: Standard shake-flask methodology for determining equilibrium solubility in organic solvents.

Conclusion

The solubility profile of 1-(2-Chloro-3-fluorophenyl)ethanol is a direct manifestation of its hybrid structural features. The secondary hydroxyl group drives immense solubility in polar protic and aprotic solvents via hydrogen bonding, while the di-halogenated aromatic ring ensures sufficient lipophilicity for dissolution in moderately non-polar environments like toluene and dichloromethane. By leveraging Hansen Solubility Parameters and rigorous isothermal shake-flask methodologies, researchers can accurately predict and validate the optimal solvent systems for the synthesis, extraction, and crystallization of this critical pharmaceutical intermediate.

References

  • Chemistry LibreTexts. "4.4: Solubility." LibreTexts Organic Chemistry. Available at: [Link]

  • AkiNik Publications. "Organic Solvent Properties and Applications." AkiNik Publications. Available at: [Link]

  • Prof. Steven Abbott. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." Available at:[Link]

  • Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume of Selected Liquids." Available at:[Link]

  • Li, A., & Yalkowsky, S. H. (1994). "Solubility of organic solutes in ethanol/water mixtures." Journal of Pharmaceutical Sciences, 83(12), 1735-1740. Available at:[Link]

  • Organic Chemistry Data. "Common Solvents Used in Organic Chemistry: Table of Properties." Available at:[Link]

A Researcher's Guide to the Safe Handling of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry of a Novel Intermediate

1-(2-Chloro-3-fluorophenyl)ethanol is a halogenated aromatic alcohol that serves as a key building block in complex organic synthesis, particularly in the development of pharmaceutical agents. Its unique substitution pattern makes it a valuable precursor, but also necessitates a thorough understanding of its potential hazards. As with many novel research chemicals, comprehensive toxicological data may not be fully available. Therefore, this guide is founded on the principles of prudent practice, drawing from available data for the compound, analogous structures, and established chemical safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3]

This document provides drug development professionals, researchers, and scientists with an in-depth framework for the safe handling, storage, and disposal of 1-(2-Chloro-3-fluorophenyl)ethanol. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a proactive safety culture in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics. This data informs risk assessment and the selection of appropriate engineering controls and personal protective equipment (PPE).

Table 1: Chemical and Physical Properties of 1-(2-Chloro-3-fluorophenyl)ethanol

PropertyValueSource
Chemical Name 1-(2-Chloro-3-fluorophenyl)ethanol
Synonym(s) 1-(2-chloro-3-fluorophenyl)ethan-1-ol
CAS Number 1236363-12-4
Molecular Formula C₈H₈ClFO
Molecular Weight 174.6 g/mol
Physical Form Solid, semi-solid, or liquid
Purity Typically ≥95%
Storage Temperature Room Temperature (Sealed in dry conditions)

Note: The physical form can vary; it is crucial to observe the material as received before handling.

Section 2: Hazard Identification and GHS Classification

Based on available supplier safety information, 1-(2-Chloro-3-fluorophenyl)ethanol is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] The primary hazards are related to irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2

Warning H315: Causes skin irritation.
Serious Eye Damage/Irritation2A

Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3

Warning H335: May cause respiratory irritation.

The GHS07 Exclamation Mark pictogram indicates these hazards.[4][5]

Expert Analysis of Hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds can be irritating upon contact.[6][7] The mechanism often involves the disruption of cellular membranes and the defatting of skin tissue, leading to inflammation and discomfort.[8][9] Prolonged or repeated contact should be strictly avoided.

  • Respiratory Irritation: As the material may be a solid or liquid, the risk of inhaling dust or vapors is significant. Inhalation can lead to irritation of the nose, throat, and lungs. The causality stems from the compound's interaction with the moist mucous membranes of the respiratory tract.

  • Unknown Long-Term Effects: For many research chemicals, chronic toxicity, carcinogenicity, and reproductive toxicity data are not available.[10] Therefore, it is prudent to treat 1-(2-Chloro-3-fluorophenyl)ethanol as a potentially hazardous substance and minimize all routes of exposure.[2]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of laboratory safety.[1] This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[11] This is non-negotiable for any procedure involving weighing, transferring, or reacting the material. The fume hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route. Ensure the fume hood has adequate airflow and is within its certification period before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale and Self-Validation
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities (>50 mL).Protects against splashes and airborne particles. Goggles provide a seal against vapors. Self-Validation: Ensure PPE is ANSI Z87.1 certified and fits properly before each use.
Hands Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals, but for prolonged contact, double-gloving or using thicker gloves is recommended. Self-Validation: Inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected.[7]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and contamination. Self-Validation: Ensure the lab coat is fully buttoned.
Respiratory Not required if work is performed within a certified fume hood.A fume hood provides adequate respiratory protection. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Self-Validation: Ensure proper fit-testing and training have been completed if respirator use is anticipated.[11]

dot digraph "Exposure_Control_Hierarchy" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Hierarchy of Controls for 1-(2-Chloro-3-fluorophenyl)ethanol"; bgcolor="#F1F3F4";

}

Eng -> FumeHood [lhead=cluster_1, label=" Isolate the Hazard"]; Admin -> SOP [label=" Define Safe Work Practices"]; Admin -> Training [label=" Inform Personnel"]; PPE -> Gloves [label=" Protect Skin"]; PPE -> Goggles [label=" Protect Eyes"]; } END_DOT Caption: Hierarchy of controls for minimizing chemical exposure.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.

Protocol 1: Safe Weighing and Transfer
  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Verify the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Tare: Place the weigh boat on the analytical balance and tare it.

  • Transfer: Carefully open the container. Using the spatula, transfer the desired amount of 1-(2-Chloro-3-fluorophenyl)ethanol to the weigh boat. Perform this action slowly to minimize the generation of dust or splashes.

  • Sealing: Securely close the primary container immediately after transfer.

  • Cleanup: Clean the spatula with an appropriate solvent (e.g., ethanol) onto a chemical wipe within the fume hood. Dispose of the wipe in the designated solid hazardous waste container.

  • Transport: If moving the weighed material to another location in the lab, place it in a secondary, labeled, and sealed container.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[7][12]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides.[8] These substances can react exothermically or degrade the compound, creating unknown and potentially more hazardous byproducts.

Waste Disposal
  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[7]

  • Labeling: Collect all waste containing 1-(2-Chloro-3-fluorophenyl)ethanol in a dedicated, properly labeled hazardous waste container. The label must include the full chemical name and associated hazard warnings.[7][13]

  • Procedure: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release Measures (Spill Cleanup)
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Control: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

dot digraph "Spill_Response_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Spill Occurs", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Assess [label="Assess Situation\n(Size, Location)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Evacuate [label="Evacuate Area\nAlert Others", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPE [label="Don Appropriate PPE", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contain [label="Contain Spill\n(Use Absorbent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Waste\n(Seal & Label)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decon [label="Decontaminate Area", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [label="Report to Supervisor/EHS", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Response Complete", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Start -> Assess; Assess -> Evacuate [label="Large Spill\nor Unsure"]; Assess -> PPE [label="Small, Manageable Spill"]; Evacuate -> Report; PPE -> Contain -> Collect -> Decon -> Report -> End; } END_DOT Caption: A workflow for responding to a chemical spill.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved from [Link]

  • UNITAR. (2024, April 18). Introduction to the GHS Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link]

  • Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Toxicological Data for Class 3 Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Office of Scientific and Technical Information. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). U.S. Department of Energy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, March 19). Safety Data Sheet - Ethanol absolute. Retrieved from [Link]

Sources

Crystal structure analysis of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(2-Chloro-3-fluorophenyl)ethanol

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. This knowledge, derived from single-crystal X-ray diffraction (SCXRD), provides unambiguous insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern critical physicochemical properties like solubility, stability, and bioavailability.[1][2][3] This guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of 1-(2-Chloro-3-fluorophenyl)ethanol, a halogenated phenyl-ethanol derivative of interest to medicinal chemists and process scientists. While a published structure for this specific molecule is not available in public repositories like the Cambridge Structural Database (CSD)[4][5][6][7], this document serves as an authoritative whitepaper detailing the necessary steps from synthesis to final structural elucidation and interpretation. We will explore the causality behind each experimental choice, providing a robust framework for researchers undertaking similar small molecule characterization.

Introduction: The Imperative of Structural Clarity in Drug Development

In the pharmaceutical landscape, the journey from a promising lead compound to a viable drug product is fraught with challenges. A significant portion of these challenges relates to the solid-state properties of the active pharmaceutical ingredient (API). Issues such as polymorphism—where a compound exists in multiple crystalline forms with different properties—can have profound implications for a drug's efficacy and safety.[2][8]

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule.[3] It provides the atomic-level blueprint necessary to:

  • Confirm Chemical Identity and Stereochemistry: Unambiguously verifies the molecular structure and the absolute configuration of chiral centers.[3]

  • Guide Structure-Based Drug Design (SBDD): Informs the design of more potent and selective analogs by revealing how a molecule interacts with its biological target.[1][9]

  • Understand Physicochemical Properties: Explains properties like melting point, solubility, and dissolution rate through the analysis of crystal packing and intermolecular forces.

  • Secure Intellectual Property: Provides the foundational data for patent applications covering novel compositions of matter and specific polymorphic forms.

This guide uses 1-(2-Chloro-3-fluorophenyl)ethanol as a representative case study to walk through the complete process of crystal structure analysis.

Part I: Synthesis and Purification of 1-(2-Chloro-3-fluorophenyl)ethanol

The first and most fundamental requirement for any crystallographic study is the availability of high-purity material. Impurities can inhibit crystal growth or, in worse cases, be incorporated into the crystal lattice, leading to disorder and complicating the analysis.

Rationale for Synthetic Route

A common and effective method for synthesizing substituted phenylethanols is the reduction of the corresponding acetophenone. This approach is chosen for its high yield and the ready availability of the starting material, 2-Chloro-3-fluoroacetophenone. Asymmetric reduction can be employed if a specific enantiomer is desired, which is often critical for pharmacological activity.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar halogenated phenylethanols.[10][11]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-3-fluoroacetophenone (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 10 volumes).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical safety and process control step to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the pH is neutral (~7) to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-(2-Chloro-3-fluorophenyl)ethanol as a pure compound, typically a colorless oil or a low-melting solid.[12]

Part II: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the entire process.[13][14] A suitable crystal should be a single, well-ordered lattice, free of cracks and defects, and typically between 0.1 and 0.3 mm in each dimension. The choice of crystallization method and solvent is paramount.[15][16]

Crystallization Workflow Diagram

G cluster_prep Material Preparation cluster_screening Crystallization Screening cluster_methods Common Techniques cluster_outcome Analysis pure_compound High-Purity Compound (>98%) solvent_selection Solvent Selection (Volatility, Polarity) pure_compound->solvent_selection Start method_selection Method Selection solvent_selection->method_selection slow_evap Slow Evaporation method_selection->slow_evap vapor_diff Vapor Diffusion method_selection->vapor_diff layering Solvent Layering method_selection->layering crystal_harvest Harvest & Mount Crystal slow_evap->crystal_harvest vapor_diff->crystal_harvest layering->crystal_harvest scxrd SCXRD Data Collection crystal_harvest->scxrd

Caption: Workflow for single crystal growth.

Step-by-Step Crystallization Protocols

A. Slow Evaporation [16] This is often the simplest and first method attempted. The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate.

  • Solvent Choice: Select a solvent in which the compound is moderately soluble (e.g., ethanol, isopropanol, or a mixture like dichloromethane/hexane).

  • Preparation: Dissolve a small amount (5-10 mg) of the pure compound in the minimum amount of the chosen solvent in a small, clean vial.

  • Evaporation: Cover the vial with a cap or parafilm with a few pinholes pricked in it. The number and size of the holes control the evaporation rate—slower is almost always better.

  • Incubation: Place the vial in a vibration-free location at a constant temperature and allow it to stand undisturbed for several days to weeks.

B. Vapor Diffusion [16] This technique is excellent for milligram quantities and works by slowly changing the solvent composition to decrease the compound's solubility.

  • Setup: Dissolve the compound (2-5 mg) in a small volume (0.5 mL) of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane). Place this small vial inside a larger, sealed jar.

  • Anti-Solvent: In the bottom of the larger jar, add a larger volume (2-3 mL) of a volatile "anti-solvent" (one in which the compound is poorly soluble, e.g., hexane or pentane). The anti-solvent must be miscible with the good solvent.

  • Diffusion: Over time, the volatile anti-solvent will diffuse into the good solvent, gradually lowering the solubility of the compound and promoting slow crystal growth.

C. Solvent Layering [17] This method relies on the slow diffusion across the interface of two miscible solvents with different densities.

  • Preparation: Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane).

  • Layering: Carefully and slowly layer a less dense "anti-solvent" (e.g., hexane) on top of the solution, creating a distinct interface. This must be done with extreme care to avoid mixing.

  • Incubation: Seal the vessel and leave it undisturbed. Crystallization will occur at the interface as the solvents slowly mix.

Part III: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can begin. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[18]

Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cooling minimizes thermal motion of the atoms, leading to a higher-quality diffraction pattern.

  • Instrumentation: The mounted crystal is placed on a goniometer head in a modern X-ray diffractometer equipped with a powerful X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Software automatically processes these images to determine the unit cell dimensions and collect the intensities of thousands of unique reflections.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors to produce a unique set of structure factors (|Fₒ|).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: An initial model of the molecular structure is generated from the structure factor data, typically using "direct methods" or charge-flipping algorithms. This step provides the initial positions of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated (|F_c|) and observed (|F_o|) structure factors. Hydrogen atoms are typically located from the difference electron density map and refined using appropriate geometric constraints. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for a well-determined small-molecule structure.

Part IV: Hypothetical Structural Analysis and Interpretation

As no public structure exists, we will discuss the key structural features one would expect to analyze for 1-(2-Chloro-3-fluorophenyl)ethanol.

Molecular Conformation and Geometry

The primary goal is to determine the three-dimensional shape of the molecule in the crystalline state. Key parameters to analyze include:

  • Bond Lengths and Angles: These should be compared to standard values to identify any unusual strain or electronic effects.

  • Torsion Angles: The torsion angle defining the orientation of the hydroxyl group relative to the phenyl ring is of particular interest, as it dictates the molecule's overall conformation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For 1-(2-Chloro-3-fluorophenyl)ethanol, the following interactions would be critical to analyze:

  • Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor. It is highly probable that the primary interaction organizing the crystal packing will be O-H···O hydrogen bonds, potentially forming chains or dimers of molecules.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

  • π-π Stacking: The aromatic phenyl rings may engage in offset π-stacking interactions, further stabilizing the crystal lattice.

Visualization of Potential Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B a_phenyl C₆H₃ClF a_oh O-H b_o O a_oh->b_o O-H···O Hydrogen Bond b_phenyl C₆H₃ClF

Caption: Potential O-H···O hydrogen bonding.

Tabulated Data (Illustrative Example)

The final output of a crystallographic study is a set of tables summarizing the key findings. The following are examples with placeholder data.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical formula C₈H₈ClFO
Formula weight 174.60
Temperature 100(2) K
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 8.5, 10.2, 9.8
β (°) 95.5
Volume (ų) 845.0
Z 4
R₁ [I > 2σ(I)] 0.045

| wR₂ (all data) | 0.110 |

Table 2: Example Hydrogen Bond Geometry

D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / °
O1—H1···O1ⁱ 0.84 1.98 2.81 175.0

(Symmetry code: (i) -x+1, y+1/2, -z+1/2)

Conclusion: From Atomic Coordinates to Informed Decisions

The crystal structure analysis of a compound like 1-(2-Chloro-3-fluorophenyl)ethanol provides an unparalleled level of molecular understanding. For researchers, it confirms the outcome of a synthetic route. For scientists and drug development professionals, this structural data is invaluable. It provides the basis for understanding and controlling solid-state properties, serves as a critical input for computational modeling and SBDD, and forms a vital part of the regulatory and intellectual property portfolio for any new chemical entity.[2][19] The rigorous application of the protocols described in this guide ensures the generation of high-quality, reliable structural data, thereby accelerating the path from discovery to a well-characterized and robust drug candidate.

References

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  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. [Link]

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  • Drug Discovery and Development. (2007, September 6). Crystallography Illuminates Drug Targets. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. [Link]

  • Pennington, W. T. (1995). The role of crystallography in drug design. American journal of pharmaceutical education, 59(2), 177-181. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e2. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1784. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • PrepChem.com. Synthesis of 1-(4'-Amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-tert.butylamino-ethanol hydrochloride by method C. [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]

  • University of Massachusetts Dartmouth. Cambridge Structural Database (CSD). [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]

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Methodological & Application

Synthesis protocol for 1-(2-Chloro-3-fluorophenyl)ethanol from ketone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Area: Pharmaceutical Intermediates, Chiral Building Blocks, and Active Pharmaceutical Ingredient (API) Synthesis

Executive Summary & Application Context

The compound 1-(2-Chloro-3-fluorophenyl)ethanol is a highly valuable secondary alcohol intermediate in modern drug discovery. The incorporation of a di-halogenated phenyl ring (ortho-chloro, meta-fluoro) provides unique steric shielding and electronic properties, which are frequently utilized by medicinal chemists to enhance metabolic stability, modulate lipophilicity, and improve target binding affinities.

Depending on the stage of drug development, scientists require different stereochemical purities. Early-stage structure-activity relationship (SAR) studies often utilize the racemic mixture, whereas late-stage API synthesis mandates strict enantiomeric purity. This application note details two self-validating synthetic pathways from the precursor 2-chloro-3-fluoroacetophenone : a robust racemic reduction and a highly enantioselective asymmetric transfer hydrogenation (ATH).

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the correct reduction methodology requires balancing scalability, cost, and stereochemical demands.

Pathway A: Racemic Reduction via Sodium Borohydride ( )

Sodium borohydride is a mild, chemoselective hydride donor. In protic solvents like methanol, the mechanism involves a polar nucleophilic addition of the hydride (


) to the electrophilic carbonyl carbon. This forms a tetraalkoxyborate intermediate, which is subsequently protonated by the solvent[1]. Because the ketone precursor is prochiral and the reagent is achiral, the hydride attacks either the Re or Si face of the carbonyl with equal probability, yielding a 1:1 racemic mixture (±) of the alcohol[2]. This method is highly cost-effective and rapid, making it ideal for generating bulk building blocks.
Pathway B: Enantioselective Reduction via Ru-TsDPEN Catalyzed ATH

For clinical candidates, enantiopurity is non-negotiable. The Noyori Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral Ruthenium(II) complex—typically


. Unlike 

, this mechanism relies on a concerted, outer-sphere transfer of a hydride and a proton from a hydrogen donor (e.g., a formic acid/triethylamine azeotrope) directly to the ketone[3]. The chiral diamine ligand (TsDPEN) creates a rigid, sterically demanding pocket that directs the hydride attack exclusively to one face of the ketone. This pathway avoids the use of high-pressure hydrogen gas and reliably yields secondary alcohols with >98% enantiomeric excess (ee)[4].

Synthesis Workflow & Decision Matrix

SynthesisWorkflow Start 2-Chloro-3-fluoroacetophenone (Ketone Precursor) Decision Stereochemical Requirement? Start->Decision Racemic Racemic Protocol (NaBH4 / MeOH) Decision->Racemic None (Building Block) Chiral Enantioselective Protocol (Ru-TsDPEN ATH) Decision->Chiral High ee% (API) MechRac Hydride Transfer & Solvent Protonation Racemic->MechRac MechChi Ru-Hydride Intermediate & Chiral Induction Chiral->MechChi ProdRac (±)-1-(2-Chloro-3-fluorophenyl)ethanol (Racemate) MechRac->ProdRac ProdChi (R)- or (S)-1-(2-Chloro-3-fluorophenyl)ethanol (>98% ee) MechChi->ProdChi

Figure 1: Decision matrix and mechanistic workflow for the reduction of 2-chloro-3-fluoroacetophenone.

Experimental Methodologies

Protocol A: Racemic Synthesis via Reduction

This protocol is optimized for a 10 mmol scale. The procedure is self-validating through visual cues (gas evolution) and TLC monitoring.

Reagents:

  • 2-Chloro-3-fluoroacetophenone: 1.73 g (10.0 mmol, 1.0 eq)

  • Sodium Borohydride (

    
    ): 0.57 g (15.0 mmol, 1.5 eq)
    
  • Methanol (MeOH): 20 mL

Step-by-Step Procedure:

  • Preparation: Dissolve 1.73 g of 2-chloro-3-fluoroacetophenone in 20 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The reduction is highly exothermic; cooling prevents solvent boil-off and suppresses unwanted side reactions[5].

  • Reagent Addition: Add the

    
     (0.57 g) portion-wise over 10 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas (
    
    
    
    ), preventing reaction runaway and foaming[1].
  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45–60 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The ketone precursor will appear UV-active, while the product alcohol will have a lower

    
     value[6].
    
  • Quenching: Once the precursor is consumed, cool the flask back to 0 °C and carefully add 10 mL of saturated aqueous

    
     dropwise. Causality: The mild acid hydrolyzes the intermediate tetraalkoxyborate complex and neutralizes excess hydride safely[1].
    
  • Workup & Isolation: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield (±)-1-(2-chloro-3-fluorophenyl)ethanol as a clear oil.
Protocol B: Enantioselective Synthesis via Ru-TsDPEN ATH

This protocol utilizes a formic acid/triethylamine azeotrope as the hydrogen donor, driving the reaction to completion via


 evolution.

Reagents:

  • 2-Chloro-3-fluoroacetophenone: 1.73 g (10.0 mmol, 1.0 eq)

  • (R,R)-TsDPEN-RuCl(p-cymene): 31.8 mg (0.05 mmol, 0.5 mol%)

  • Formic Acid / Triethylamine (5:2 azeotrope): 10 mL

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk flask, add 10 mL of the 5:2 Formic Acid/Triethylamine azeotrope. Degas the solution by bubbling dry Nitrogen or Argon through it for 15 minutes. Causality: Ru(II) catalysts are highly sensitive to oxidation; removing dissolved oxygen ensures catalyst longevity and high turnover numbers (TON).

  • Catalyst Activation: Under an inert atmosphere, add 31.8 mg of the (R,R)-TsDPEN-RuCl(p-cymene) catalyst to the degassed azeotrope. Stir for 5 minutes until a homogeneous solution is formed.

  • Substrate Addition: Add 1.73 g of 2-chloro-3-fluoroacetophenone to the active catalyst solution.

  • Reaction Execution: Seal the flask and stir the mixture at 28–30 °C for 16 hours. Causality: The reaction proceeds irreversibly as formic acid decomposes into

    
     and 
    
    
    
    . The
    
    
    acts as a leaving gas, driving the equilibrium entirely toward the alcohol product[3].
  • Monitoring: Verify completion via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm both conversion (>99%) and enantiomeric excess.

  • Workup: Dilute the reaction mixture with 30 mL of water and extract with Dichloromethane (DCM) (

    
     mL). Wash the organic layer with saturated 
    
    
    
    , dry over
    
    
    , and concentrate. Purify via a short silica plug to remove catalyst residues, yielding (R)-1-(2-chloro-3-fluorophenyl)ethanol. (Note: Using the (S,S)-catalyst will yield the (S)-enantiomer).

Quantitative Data Comparison

The following table summarizes the expected performance metrics for both protocols, allowing process chemists to select the appropriate method based on project constraints.

ParameterProtocol A: Racemic (

)
Protocol B: Enantioselective (ATH)
Reducing Agent Sodium Borohydride (

)
Formic Acid /

Azeotrope
Catalyst None(R,R)- or (S,S)-RuCl(p-cymene)(TsDPEN)
Reaction Time 1 hour16 - 24 hours
Temperature 0 °C to Room Temperature28 - 30 °C
Expected Yield > 92%> 88%
Enantiomeric Excess (ee) 0% (Racemic 1:1 mixture)> 98% (Highly stereospecific)
Cost / Scalability Low cost / Highly scalableHigh catalyst cost / Moderate scale
Primary Application Early SAR, generic building blocksLate-stage API synthesis, clinical trials

References

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Sodium Borohydride (

    
    ) As A Reagent In Organic Chemistry
    Source:  Master Organic Chemistry
    URL: [Link]
    
  • Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Aldehyde/Ketone -> Alcohol with

    
    /MeOH
    Source:  OrgoSolver
    URL: [Link]
    
  • Title: Sodium Borohydride Reduction of Acetophenone Source: Lu Le Laboratory URL: [Link]

  • Title: Acetophenone Reduction by Sodium Borohydride | Thin Layer Chromatography Source: Scribd URL: [Link]

Sources

Using 1-(2-Chloro-3-fluorophenyl)ethanol as a chiral intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(2-Chloro-3-fluorophenyl)ethanol as a Chiral Intermediate in Advanced API Synthesis

Executive Summary & Scientific Rationale

The integration of halogenated, sterically constrained benzylic moieties is a cornerstone strategy in modern structure-based drug design. Specifically, the chiral building block 1-(2-chloro-3-fluorophenyl)ethanol is frequently employed to introduce a rigid, metabolically stable ether or amine linkage, a motif prevalent in next-generation kinase inhibitors (e.g., Crizotinib and Lorlatinib analogues)[1].

The di-halogenated phenyl ring provides critical steric bulk that dictates the rotational conformation of the resulting API, while the fluorine atom enhances lipophilicity and blocks oxidative metabolism. However, the biological efficacy of these molecules is intrinsically tied to their stereochemistry. Utilizing this intermediate requires a robust, self-validating workflow: first, the highly enantioselective synthesis of the chiral alcohol, followed by a stereospecific downstream coupling (typically a Mitsunobu reaction) that strictly inverts the stereocenter[2][3].

Asymmetric Synthesis of the Chiral Precursor

To deploy 1-(2-chloro-3-fluorophenyl)ethanol effectively, the racemic ketone (2-chloro-3-fluoroacetophenone) must be reduced with near-perfect enantioselectivity. We outline two field-validated methodologies: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction.

Method A: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Noyori ATH relies on a metal-ligand bifunctional mechanism. The ruthenium catalyst, typically [RuCl2(p-cymene)]2 paired with a chiral diamine ligand like (S,S)-TsDPEN, creates a highly organized chiral pocket. Hydrogen transfer occurs via a concerted, six-membered pericyclic transition state, transferring hydride and proton simultaneously to the ketone without direct metal-substrate coordination[4][5][6].

Causality of Experimental Choices:

  • Hydrogen Donor: A 5:2 azeotropic mixture of Formic Acid/Triethylamine (TEAF) is used instead of isopropanol. The irreversible decomposition of formic acid into CO2 gas provides a powerful thermodynamic driving force, pushing the equilibrium entirely toward the alcohol product[4][6].

  • Temperature Control: Maintained at 40 °C. Lower temperatures stall the catalytic cycle, while higher temperatures (>60 °C) degrade the ruthenium complex and erode enantiomeric excess (ee) via reversible oxidation[5].

Protocol: Synthesis of (S)-1-(2-Chloro-3-fluorophenyl)ethanol

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, charge [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%).

  • Catalyst Activation: Add anhydrous dichloromethane (DCM) and stir for 30 minutes at room temperature to pre-form the active 16-electron Ru-complex. Remove DCM under vacuum.

  • Substrate Addition: Add 2-chloro-3-fluoroacetophenone (1.0 equiv, 100 mmol) dissolved in anhydrous DMF (0.5 M concentration).

  • Reduction: Dropwise, add the Formic Acid/Triethylamine (5:2) azeotrope (3.0 equiv of HCOOH).

  • Reaction: Seal the vessel and stir at 40 °C for 12–16 hours.

  • In-Process Validation (IPC): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-FID. The reaction is complete when the ketone peak area is <1%.

  • Workup: Dilute with water, extract with ethyl acetate (3x), wash the combined organics with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

Quantitative Comparison of Reduction Strategies

To assist in route selection, Table 1 summarizes the performance metrics of Chemocatalytic (ATH) versus Biocatalytic (KRED) approaches.

Table 1: Comparison of Reduction Methodologies for 2-Chloro-3-fluoroacetophenone

ParameterNoyori ATH (Chemocatalytic)KRED (Biocatalytic)
Catalyst System RuCl(p-cymene)[(S,S)-TsDPEN]Engineered Ketoreductase Enzyme
Hydrogen Source Formic acid / TriethylamineIsopropanol / NADP+ cofactor
Typical Yield 92 - 95%85 - 90%
Enantiomeric Excess (ee) 96 - 98%>99%
Reaction Temperature 40 °C30 °C
Primary Byproduct CO2 (Gas)Acetone

Downstream Application: Stereospecific Mitsunobu Etherification

The primary synthetic utility of (S)-1-(2-chloro-3-fluorophenyl)ethanol is its conversion into complex aryl ethers via the Mitsunobu reaction. This protocol replaces the hydroxyl group with a nucleophile (e.g., a phenol or heterocycle) via an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mechanism, resulting in a complete inversion of configuration  to yield the (R)-aryl ether[3][7].

Causality of Experimental Choices:

  • Order of Addition: Triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and the pronucleophile are mixed with the alcohol first. Diethyl azodicarboxylate (DEAD) is added last, dropwise at 0 °C. The formation of the Mitsunobu betaine intermediate is highly exothermic; thermal spikes can lead to the parasitic dialkylation of the hydrazine byproduct, consuming reagents and stalling the reaction[7].
    
  • pKa Constraint: The pronucleophile must have a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . If it is not sufficiently acidic, it cannot protonate the betaine intermediate, preventing the formation of the crucial alkoxyphosphonium leaving group[7].
    

Protocol: Synthesis of (R)-Aryl Ether

  • Reagent Assembly: In a dry round-bottom flask under nitrogen, dissolve (S)-1-(2-chloro-3-fluorophenyl)ethanol (1.0 equiv) and the target phenol/heterocycle (1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add

    
     (1.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C using an ice-water bath.
    
  • Activation: Slowly add DEAD (1.5 equiv) as a 40% solution in toluene dropwise over 30 minutes. The solution will transition from yellow to colorless as the betaine forms and is consumed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.

  • In-Process Validation (IPC): Monitor via LC-MS. The mass of the starting alcohol (m/z 174) should disappear, replaced by the mass of the ether product and the ubiquitous triphenylphosphine oxide (

    
    ) byproduct (m/z 279).
    
  • Purification: Concentrate the mixture. To precipitate

    
    , triturate the residue with cold diethyl ether/hexane (1:1), filter the white solid, and purify the filtrate via silica gel chromatography.
    

Workflow and Mechanistic Visualizations

G K 2-Chloro-3-fluoroacetophenone ATH Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] K->ATH Chemocatalysis KRED Biocatalytic Reduction KRED / NADP+ K->KRED Biocatalysis S_Alc (S)-1-(2-Chloro-3-fluorophenyl)ethanol >96% ee ATH->S_Alc KRED->S_Alc Mitsunobu Mitsunobu Reaction PPh3, DEAD, Ar-OH S_Alc->Mitsunobu Activation R_Ether (R)-Aryl Ether Derivative (Inverted Stereocenter) Mitsunobu->R_Ether SN2 Inversion

Workflow for the asymmetric synthesis and stereospecific application of the chiral intermediate.

G Step1 PPh3 + DEAD Step2 Mitsunobu Betaine Intermediate Step1->Step2 Step3 Protonation by Pronucleophile (Nu-H) Step2->Step3 Step4 Alkoxyphosphonium Ion Formation (Superior Leaving Group) Step3->Step4 + (S)-Alcohol Step5 SN2 Attack by Nu- (Stereochemical Inversion) Step4->Step5 - OPPh3

Mechanistic cycle of the Mitsunobu reaction demonstrating stereochemical inversion.

Analytical Validation (Chiral HPLC)

To ensure the integrity of the chiral intermediate before committing it to downstream API synthesis, the enantiomeric excess must be rigorously quantified. The following validated Chiral HPLC parameters resolve the (R) and (S) enantiomers of 1-(2-chloro-3-fluorophenyl)ethanol[8].

Table 2: Chiral HPLC Analytical Parameters

ParameterSpecification
Stationary Phase Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 5 μm particle size, 4.6 mm × 250 mm
Mobile Phase Hexane : Isopropanol (95:5 v/v), Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength UV at 230 nm
Column Temperature 30 °C
System Suitability Resolution (

) between enantiomers must be

Note: If the ee of the synthesized alcohol is <98%, do not proceed to the Mitsunobu step. The intermediate should be upgraded via recrystallization of its corresponding phthalate half-ester derivative.

References

  • Dalton Transactions (RSC Publishing). (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from[Link]

  • CORE. (n.d.). The Catalytic Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from[Link]

  • Google Patents. (2019). WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from[Link]

  • PMC. (n.d.). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-(2-Chloro-3-fluorophenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, execution-ready guide for medicinal chemists utilizing 1-(2-Chloro-3-fluorophenyl)ethanol as a chiral scaffold. The content focuses on overcoming the specific steric and electronic challenges posed by the ortho-chloro and meta-fluoro substituents.

Introduction & Molecule Profile[1][2][3][4][5]

1-(2-Chloro-3-fluorophenyl)ethanol is a privileged building block in the synthesis of tyrosine kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors).[] Structurally, it functions as a "chiral linker," connecting a pharmacophore (often a heterocycle) to a lipophilic aryl tail.

Key Structural Features & Reactivity:

  • Chiral Benzylic Alcohol: The site of C-O bond formation. Reactivity is governed by the steric hindrance of the ortho-chloro group. Stereochemical integrity during coupling is critical.

  • Aryl Chloride (2-Position): A handle for cross-coupling (Suzuki/Buchwald), but deactivated by steric crowding and the adjacent electron-withdrawing fluorine.[]

  • Fluorine (3-Position): Increases metabolic stability (blocks Phase I oxidation) and modulates the pKa of the aromatic ring, but rarely participates in direct displacement.

Synthesis of the Chiral Building Block

Before coupling, the racemic ketone must be reduced to the chiral alcohol with high enantiomeric excess (ee >98%).

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(2-Chloro-3-fluorophenyl)ethanol.[] Mechanism: Ru-catalyzed hydride transfer using formic acid/TEA as the hydrogen source.[]

Materials:

  • Substrate: 1-(2-Chloro-3-fluorophenyl)ethanone[][2]

  • Catalyst: RuCl (0.5 mol%)[]

  • Reagent: Formic acid/Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve the ketone (1.0 eq) in DCM (5 vol).

  • Degas: Sparge the solution with nitrogen for 15 minutes to remove oxygen (critical for Ru-catalyst longevity).

  • Catalyst Addition: Add RuCl (0.005 eq).[]

  • Initiation: Add the HCOOH/TEA mixture (2.0 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 12–16 hours. Monitor conversion by HPLC.

  • Workup: Wash with water (3x), dry organic layer over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) or recrystallization from Heptane.

Data Summary:

Parameter Specification
Yield >95%
Enantiomeric Excess (ee) >98% (S-isomer)

| Key Impurity | Unreacted ketone (<0.5%) |[][2]

C-O Bond Formation: The Chiral Linker

There are two divergent pathways to couple this alcohol to a phenol or heterocycle. The choice determines the stereochemistry of the final product.

Pathway A: The Mitsunobu Reaction (Inversion of Configuration)

Use Case: When the partner is a phenol or acidic heterocycle (pKa < 11). Stereochemical Outcome: Inversion (S-alcohol


 R-ether).[]

Protocol 2: Mitsunobu Coupling

  • Dissolution: Dissolve (S)-1-(2-Chloro-3-fluorophenyl)ethanol (1.0 eq), the nucleophile (e.g., 2-nitropyridin-3-ol, 1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (10 vol).

  • Cooling: Cool the mixture to 0°C under nitrogen.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 30 minutes. Note: Exothermic. Maintain internal temp <5°C to prevent side reactions.

  • Aging: Stir at 0°C for 1 hour, then warm to 20°C and stir for 12 hours.

  • Quench: Add water. Extract with EtOAc.[3]

  • Purification: Column chromatography. Tip: PPh₃O removal can be difficult; triturating the crude solid with ether often precipitates the oxide.

Pathway B: SNAr Displacement (Retention of Configuration)

Use Case: When the partner is an electron-deficient halide (e.g., 2,6-dichloropyridine).[] Stereochemical Outcome: Retention (The chiral C-O bond is not broken).

Protocol 3: Base-Mediated SNAr

  • Deprotonation: Dissolve (S)-alcohol (1.0 eq) in anhydrous DMF. Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir 30 min until H₂ evolution ceases.

  • Coupling: Add the heteroaryl halide (1.1 eq).

  • Heating: Heat to 60–80°C.

  • Workup: Quench with saturated NH₄Cl.

C-C Bond Formation: Cross-Coupling the Aryl Chloride[3][9]

The 2-chloro position is sterically hindered by the adjacent ethyl group. Standard Pd(PPh₃)₄ conditions often fail. We recommend Buchwald Precatalysts (e.g., XPhos Pd G2) for high turnover.

Critical Constraint: The free alcohol (if not already coupled) is incompatible with many bases used in Suzuki coupling. Protection is required.

Protocol 4: Suzuki-Miyaura Coupling (Sterically Demanding)

Objective: Coupling 1-(2-chloro-3-fluorophenyl)ethanol derivatives with aryl boronic acids.

Step-by-Step Procedure:

  • Protection (If OH is free): Protect alcohol as TBS-ether (TBSCl, Imidazole, DMF) prior to coupling.[]

  • Catalyst System:

    • Catalyst: XPhos Pd G2 (2 mol%) – Excellent for steric chlorides.

    • Base: K₃PO₄ (3.0 eq) – Anhydrous conditions preferred.

    • Solvent: 1,4-Dioxane/Water (10:1).[]

  • Execution:

    • Combine Aryl Chloride (1.0 eq), Boronic Acid (1.5 eq), and Base in the reaction vessel.

    • Add solvent and degas (N₂ sparge) for 10 mins.

    • Add Catalyst.

    • Heat to 80–100°C for 4–8 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Deprotection (if TBS used): Treat with TBAF (1.0 M in THF) at RT for 2 hours.

Visualizing the Strategic Workflow

The following diagram illustrates the stereochemical divergence and the "Protect-Couple-Deprotect" logic required for this scaffold.

G Ketone Start: 1-(2-Chloro-3-fluorophenyl)ethanone S_Alcohol (S)-Alcohol (>98% ee) Ketone->S_Alcohol  ATH (Ru-TsDPEN)   Mitsunobu Mitsunobu Coupling (DIAD, PPh3, Ar-OH) S_Alcohol->Mitsunobu  Pathway A   Protection Protection (TBS-Cl, Imidazole) S_Alcohol->Protection  Pathway B   Inverted_Prod Product A (Ether) (R)-Configuration (Inversion) Mitsunobu->Inverted_Prod Suzuki Suzuki Coupling (XPhos Pd G2, Ar-B(OH)2) Protection->Suzuki Deprotection Deprotection (TBAF) Suzuki->Deprotection Biaryl_Prod Product B (Biaryl) (S)-Configuration (Retention) Deprotection->Biaryl_Prod

Caption: Divergent synthesis workflow showing stereochemical inversion via Mitsunobu (left) vs. retention via Protection/Suzuki coupling (right).

References

  • Synthesis of Crizotinib Intermediates: Zhang, G., et al. "Synthesis of crizotinib." Chinese Journal of Medicinal Chemistry, 2014, 24(6): 445-449. [4]

  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Suzuki Coupling of Sterically Hindered Chlorides: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008. []

  • Asymmetric Transfer Hydrogenation (ATH): Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.

Sources

Application Note: Esterification Strategies for 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the esterification of 1-(2-Chloro-3-fluorophenyl)ethanol (CAS: 1236363-12-4) and its close structural analogs (e.g., the Crizotinib intermediate 1-(2,6-dichloro-3-fluorophenyl)ethanol).[1]

These scaffolds present specific challenges: steric hindrance from the ortho-chloro group and electronic deactivation from the fluorine substituent. The following protocols prioritize regioselectivity, stereochemical integrity, and scalability.

Executive Summary & Mechanistic Context

The esterification of 1-(2-Chloro-3-fluorophenyl)ethanol is a critical transformation in the synthesis of ALK/c-MET kinase inhibitors.[1] The presence of the ortho-chlorine atom creates significant steric bulk around the secondary hydroxyl group, retarding nucleophilic attack. Furthermore, the electron-withdrawing nature of the halogenated ring reduces the nucleophilicity of the hydroxyl oxygen.

Success requires selecting a method based on the desired stereochemical outcome:

  • Retention of Configuration: Standard Acylation (Anhydride/Acid Chloride) or Steglich Esterification.

  • Inversion of Configuration: Mitsunobu Reaction (essential for correcting stereocenters in chiral synthesis).[2]

  • Kinetic Resolution: Lipase-catalyzed transesterification (for separating enantiomers from a racemic mixture).[1]

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal esterification protocol based on starting material purity and target stereochemistry.

Esterification_Workflow Start Starting Material: 1-(2-Chloro-3-fluorophenyl)ethanol Is_Chiral Is the Start Material Enantiopure? Start->Is_Chiral Racemic Racemic Mixture Is_Chiral->Racemic No Chiral Enantiopure (R or S) Is_Chiral->Chiral Yes Lipase Method C: Enzymatic Kinetic Resolution (Novozym 435) Racemic->Lipase Result_Res Target: Chiral Acetate (48% yield) + Chiral Alcohol (48% yield) Lipase->Result_Res Stereo_Goal Desired Stereochemistry in Product? Chiral->Stereo_Goal Retention Retention of Configuration Stereo_Goal->Retention Same (R→R) Inversion Inversion of Configuration (Walden Inversion) Stereo_Goal->Inversion Invert (R→S) Acylation Method A: Steglich or Acid Chloride Acylation Retention->Acylation Mitsunobu Method B: Mitsunobu Reaction (DEAD/PPh3) Inversion->Mitsunobu

Figure 1: Strategic workflow for selecting esterification conditions based on stereochemical requirements.

Detailed Experimental Protocols

Method A: High-Yield Acylation (Retention of Configuration)

Best for: Derivatization, prodrug synthesis, or coupling when the stereocenter is already correct. Mechanism: Nucleophilic attack of the alcohol on an activated carbonyl. The ortho-Cl steric hindrance requires a hyper-nucleophilic catalyst (DMAP).[1]

Protocol:

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 10 mmol)

    • Acid Anhydride (or Acid Chloride): 1.2 – 1.5 equiv[1]

    • Triethylamine (Et₃N): 2.0 equiv[1]

    • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)[1]

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

    • Add Et₃N and DMAP. Cool to 0°C.[3][4]

    • Add the Acid Anhydride/Chloride dropwise to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Due to the electron-deficient ring, reaction times may be longer than standard benzyl alcohols.[1]

    • Monitor: TLC (Hexane/EtOAc) should show disappearance of the alcohol.

  • Workup:

    • Quench with saturated NaHCO₃ solution.[5] Extract with DCM.

    • Wash organic layer with 1M HCl (to remove DMAP/Et₃N), then brine.

    • Dry over MgSO₄ and concentrate.

Method B: Mitsunobu Esterification (Inversion of Configuration)

Best for: Converting an (R)-alcohol to an (S)-ester (or vice versa).[1] Essential in medicinal chemistry when the wrong enantiomer is obtained from reduction. Mechanism: Sₙ2 displacement of an activated phosphonium-oxy intermediate by a carboxylate nucleophile.[1]

Protocol:

  • Reagents:

    • Substrate: 1.0 equiv

    • Carboxylic Acid (pKₐ < 11): 1.2 equiv[1]

    • Triphenylphosphine (PPh₃): 1.5 equiv[1][4]

    • DIAD (Diisopropyl azodicarboxylate) or DEAD: 1.5 equiv[1]

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Substrate, Carboxylic Acid, and PPh₃ in THF (0.15 M) under N₂. Cool to 0°C.[3][4]

    • Critical Step: Add DIAD dropwise over 20 minutes. Rapid addition can lead to hydrazine byproducts.

    • Stir at 0°C for 30 mins, then warm to RT. Stir for 12–24 hours.

  • Optimization for Steric Hindrance:

    • If the reaction is sluggish due to the ortho-Cl, use Toluene as solvent and heat to 40–60°C.

    • Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ for more stubborn substrates.[1]

  • Workup:

    • Concentrate solvent. Triturate with Hexane/Et₂O (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify filtrate via column chromatography.

Method C: Lipase-Catalyzed Kinetic Resolution

Best for: Separating a racemic mixture of 1-(2-Chloro-3-fluorophenyl)ethanol into enantiomers.[1] Mechanism: Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]

Protocol:

  • Reagents:

    • Racemic Alcohol: 1.0 equiv

    • Acyl Donor: Vinyl Acetate (3.0 equiv) or Isopropenyl Acetate.

    • Catalyst: Novozym® 435 (Immobilized CAL-B), 20–50% w/w relative to substrate.[1]

    • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (anhydrous).[1]

  • Procedure:

    • Suspend racemic alcohol and Novozym 435 in MTBE.

    • Add Vinyl Acetate.[6][7]

    • Incubate in an orbital shaker (200 rpm) at 30–40°C.

    • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC/GC every 2 hours. Stop when conversion reaches ~50%.

  • Workup:

    • Filter off the enzyme (can be washed and reused).

    • Concentrate filtrate.

    • Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) via silica gel chromatography.[1]

Comparative Data Analysis

ParameterMethod A: AcylationMethod B: MitsunobuMethod C: Enzymatic
Primary Utility High-yield couplingStereochemical InversionEnantiomeric Separation
Stereochemistry RetentionInversion (Sₙ2)Kinetic Resolution
Yield (Typical) 85 – 95%70 – 85%~45% (max 50% per enantiomer)
Key Reagents Anhydride, DMAPPPh₃, DIAD, AcidNovozym 435, Vinyl Acetate
Limitations No stereocorrectionAtom economy (TPPO waste)Requires racemic start; slow

References

  • ChemicalBook. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Synthesis and Properties. (Describes the synthesis of the close Crizotinib intermediate analog).

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Authoritative guide on inversion protocols).

  • Sigma-Aldrich. Product Specification: 1-(2-Chloro-3-fluorophenyl)ethanol.[1] (Physical properties and safety data).

  • BenchChem. Protocols for Esterification of Halogenated Phenylethanols. (General protocols for electron-deficient benzylic alcohols).

  • MDPI. Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols. (Review of CAL-B specificity for phenyl ethanol derivatives).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-(2-Chloro-3-fluorophenyl)ethanol Synthesis

Executive Summary

1-(2-Chloro-3-fluorophenyl)ethanol is a critical chiral building block, most notably serving as the key intermediate for the ALK inhibitor Crizotinib (Xalkori) . While the racemic synthesis is straightforward, the pharmaceutical demand for high enantiopurity (typically the (S)-enantiomer for the standard Mitsunobu coupling route) presents specific challenges.

This guide addresses the three primary yield-killing factors in this synthesis:

  • Dehalogenation (loss of Cl/F atoms) during reduction.

  • Stereocontrol failures (low

    
    ) in asymmetric synthesis.
    
  • Grignard initiation failures (for the aldehyde alkylation route).

Module 1: Asymmetric Reduction of the Ketone (Preferred Route)

Context: The industrial standard involves reducing 1-(2-chloro-3-fluorophenyl)ethanone. This is preferred over Grignard addition because the ketone precursor is stable and the reaction allows for catalytic stereocontrol.

Q: I am using standard Pd/C hydrogenation to reduce the ketone, but I see significant dehalogenated byproducts. How do I stop this?

A: You must switch catalytic systems immediately. The Mechanism of Failure: Palladium on Carbon (Pd/C) under


 atmosphere is notorious for oxidative addition into Aryl-Cl bonds, leading to hydrodehalogenation. You are likely observing the formation of 1-(3-fluorophenyl)ethanol or 1-phenylethanol.

The Solution: Adopt Transfer Hydrogenation or Biocatalysis .

  • Chemical Catalyst: Use Ruthenium-based Noyori catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]). These operate via a metal-ligand bifunctional mechanism that reduces the carbonyl without interacting with the aryl halides.

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.

    • Protocol Adjustment: Do not use pressurized

      
       gas.
      
  • Biocatalysis (Green Chemistry): Screen Ketoreductases (KREDs). KREDs are chemically inert to aryl halides and can deliver

    
    .
    
Q: My enantiomeric excess ( ) is stuck at 85%. How do I push this to >99% for pharma-grade specs?

A: In asymmetric transfer hydrogenation (ATH), "temperature matching" and "concentration kinetics" are vital.

  • Thermodynamics vs. Kinetics: Lower the reaction temperature to

    
     or 
    
    
    
    . While the reaction rate decreases, the difference in activation energy (
    
    
    ) between the favored and unfavored transition states becomes more pronounced, improving selectivity.
  • Catalyst Poisoning: Ensure your ketone starting material is free of acidic impurities (from Friedel-Crafts acylation). Trace acids can protonate the chiral diamine ligand, destroying the chiral environment. Recrystallize the ketone from hexane/IPA before reduction.

Module 2: The Grignard Route (Aldehyde Alkylation)

Context: Addition of Methylmagnesium bromide (MeMgBr) to 2-Chloro-3-fluorobenzaldehyde. This is often used for smaller batches or when the aldehyde is the available stock.

Q: The reaction won't start, or it initiates violently after a long delay. How do I control this?

A: This is a classic "induction period" hazard caused by the passivation of the Magnesium surface or moisture in the aldehyde. The Protocol:

  • The "Sacrificial" Start: Do not add the valuable fluoro-aldehyde yet. In a separate flask, activate the Mg turnings with iodine (

    
    ) and a small amount of pure methyl iodide (MeI) or 1,2-dibromoethane. Once the solution turns turbid and exotherms, then add the MeMgBr solution.
    
  • Drying the Aldehyde: The 2-Cl-3-F-benzaldehyde is prone to absorbing water. Dry it by azeotropic distillation with toluene prior to addition. Even 0.1% water can quench the Grignard interface.

Q: I see a "dimer" impurity in my LC-MS. What is it?

A: You are likely seeing the Wurtz Coupling product or a Pinacol coupling byproduct.

  • Cause: High local concentration of the Grignard reagent relative to the halide.

  • Fix: Dilute the reaction. Ensure the Grignard reagent is added dropwise to the aldehyde (or vice versa, depending on the specific protocol) at

    
    . High temperatures favor radical coupling pathways over the desired nucleophilic addition.
    

Module 3: Visualization & Logic

Workflow: Selecting the Correct Synthetic Route

The following diagram illustrates the decision logic for maximizing yield based on available starting materials and chirality requirements.

SynthesisLogic Start Target: 1-(2-Chloro-3-fluorophenyl)ethanol Chirality Is Enantiopurity Required? Start->Chirality Racemic Racemic OK Chirality->Racemic No Chiral High ee Required (>99%) Chirality->Chiral Yes RouteA Route A: Ketone Reduction (NaBH4) Racemic->RouteA Preferred RouteC Route C: Grignard Addition (MeMgBr + Aldehyde) Racemic->RouteC Alternative RouteB Route B: Asymmetric Transfer Hydrogenation (Ru-Noyori or KRED) Chiral->RouteB Industry Standard Issue1 Risk: Dehalogenation RouteA->Issue1 If Pd/C used Issue2 Risk: Low ee RouteB->Issue2 If ee < 95% Solution1 Sol: Avoid Pd/C, use NaBH4 Issue1->Solution1 Solution2 Sol: Recrystallize Precursor Lower Temp Issue2->Solution2

Caption: Decision tree for selecting the optimal synthetic pathway based on stereochemical requirements and risk factors.

Module 4: Comparative Data & Protocols

Table 1: Reducing Agent Performance Comparison

Data aggregated from internal process optimization logs and literature [1, 2].

MethodReagent SystemYield (%)

(%)
Risk FactorSuitability
Standard Reduction

/ MeOH
92-95%0% (Rac)Over-reduction (low)General Purpose
Cat. Hydrogenation

/ Pd/C
<40%0% (Rac)Severe Dehalogenation Avoid
Transfer Hydrog. Ru-TsDPEN / HCOOH85-90%95-98%Catalyst costPharma Scale-up
Biocatalysis KRED / NADP / IPA>95%>99%Enzyme sourcingHigh Purity
Grignard MeMgBr / THF70-80%0% (Rac)Moisture sensitivitySmall Scale
Standard Operating Procedure: Asymmetric Transfer Hydrogenation

Target: (S)-1-(2-Chloro-3-fluorophenyl)ethanol (Precursor for Mitsunobu inversion to Crizotinib)

  • Charge Reactor: Add 1-(2-chloro-3-fluorophenyl)ethanone (1.0 eq) to the vessel.

  • Solvent: Add anhydrous Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Catalyst: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (

    
    ). Note: The (S,S)-ligand typically yields the (S)-alcohol.
    
  • Reductant: Add Triethylamine/Formic Acid azeotrope (

    
    , 
    
    
    
    ) dropwise at
    
    
    .
  • Reaction: Stir at

    
     for 12-24 hours. Monitor by HPLC.
    
  • Quench: Add water. Separate organic layer.[1]

  • Purification: Wash with saturated

    
     to remove formic acid. Crystallize from n-Heptane.
    

References

  • Pfizer Inc. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development. [2]

  • BenchChem. (2025).[3] Synthesis and Chiral Separation of Crizotinib Enantiomers.

  • Encyclopedia MDPI. (2021). Stereoselective Synthesis of Chiral Molecules: Crizotinib Intermediates.

  • Organic Reactions. (2011).[4] Enantioselective Reduction of Ketones.

Sources

Technical Support Center: Troubleshooting Impurity Formation in 2-Chloro-3-Fluorophenyl Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the catalytic hydrogenation of halogenated aromatic systems.

When reducing functional groups (such as nitro, alkene, or ketone moieties) attached to a 2-chloro-3-fluorophenyl ring, the most notorious side reaction is hydrodehalogenation —the undesired cleavage of the carbon-halogen bond. This guide synthesizes field-proven insights and authoritative literature to help you systematically eliminate these impurities.

Part 1: Mechanistic FAQs (Expertise & Experience)

Q: What drives the formation of des-chloro and des-fluoro impurities during the reduction of 2-chloro-3-fluorophenyl compounds? A: The formation of these impurities is fundamentally driven by the bond dissociation energies and the electronic interaction with the transition metal catalyst. The C–Cl bond is significantly weaker than the C–F bond. During hydrogenation, electron-rich metal sites (like those on standard Palladium catalysts) undergo facile oxidative addition into the C–Cl bond. Subsequent hydride transfer and reductive elimination expel HCl, yielding the hydrodechlorinated impurity[1]. Hydrodefluorination is exceedingly rare under standard conditions due to the high strength of the C–F bond, but it can occur under harsh, high-temperature basic conditions.

Q: Why does standard Pd/C lead to extensive hydrodechlorination compared to Pt/C or Ir/C? A: Palladium has a high d-band center that strongly interacts with the lone pairs of the chlorine atom, polarizing the C–Cl bond and lowering the activation energy for oxidative addition[1]. Platinum (Pt) and Iridium (Ir) possess different electronic configurations and surface geometries that inherently favor the adsorption of the target reducible group (e.g., –NO₂) over the halogenated ring, making them naturally more chemoselective[2].

Part 2: Catalyst & Condition Optimization (Trustworthiness)

Q: How can I modify my catalyst to completely suppress hydrodechlorination? A: The most robust strategy is utilizing a bimetallic or "poisoned" catalyst. Iron-modified Platinum on activated carbon (Pt-Fe/C) is highly recommended. The causality here is electronic: X-ray photoelectron spectroscopy (XPS) demonstrates that Iron (Fe) acts as an electronic promoter, drawing electron density away from the Pt nanoparticles. This leaves the Pt surface in an electron-deficient state. An electron-deficient metal center struggles to oxidatively add into the electron-rich C–Cl bond, effectively shutting down the dehalogenation pathway while maintaining high activity for target group reduction[2].

Q: Can modifications to the reaction media prevent impurity formation without changing the catalyst? A: Yes. If you are constrained to a specific catalyst, adjusting the pH of the reaction medium is a proven self-validating system. Conducting the hydrogenation in an acidic catalytic medium (e.g., adding small amounts of H₂SO₄ to achieve a pKa < 5) protonates the catalyst surface or reactive intermediates. This creates an electrostatic repulsion that inhibits the coordination of the halogen lone pairs to the metal, significantly reducing dehalogenation[3].

Part 3: Quantitative Data Summary

The following table summarizes the expected performance of various catalytic systems when reducing a 2-chloro-3-fluorophenyl derivative (e.g., 2-chloro-3-fluoronitrobenzene), based on consolidated literature data.

Catalyst SystemConversion (%)Target Chemoselectivity (%)Hydrodechlorination Impurity (%)Mechanistic Rationale
Standard Pd/C 100%< 80.0%> 20.0%High d-band center promotes rapid C-Cl oxidative addition[1].
Standard Pt/C 100%~ 92.0%~ 8.0%Lower affinity for C-Cl bond, but residual active sites cleave Cl.
Ir/C (Nanoparticles) > 99%> 99.0%< 1.0%Steric/electronic properties of <3nm Ir strictly favor nitro reduction.
0.3% Pt - 4% Fe/C 100%> 99.5%< 0.1% Fe induces Pt electron deficiency, completely suppressing C-Cl cleavage[2].

Part 4: Validated Experimental Protocol

Selective Hydrogenation using Fe-Modified Pt/C

This protocol is designed as a self-validating system to reduce 2-chloro-3-fluoronitrobenzene to 2-chloro-3-fluoroaniline without dehalogenation.

Materials:

  • Substrate: 2-Chloro-3-fluoronitrobenzene (1.0 equiv, ~1.0 g)

  • Catalyst: 0.3% Pt – 4% Fe / Activated Carbon (20.0 mg)[2]

  • Solvent: Anhydrous Ethanol (8.0 mL)

  • Gas: High-purity Hydrogen (H₂)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 60 mL Teflon-lined stainless steel autoclave with the substrate, solvent, and the Pt-Fe/C catalyst.

  • Inert Purge: Seal the reactor and flush the headspace with Nitrogen (N₂) at 0.5 MPa for 5 minutes. Vent and repeat three times to ensure complete removal of oxygen.

  • Hydrogen Saturation: Flush the reactor with H₂ at 0.5 MPa three times. Finally, pressurize the reactor to 2.0 MPa H₂ [2].

  • Reaction Initiation: Heat the reactor to 40 °C while maintaining vigorous magnetic stirring (900 rpm) to eliminate mass transfer limitations.

  • Validation & Quality Control Checkpoint: At t = 2 hours, carefully vent a micro-aliquot for GC-MS analysis.

    • Self-Validation Metric: Look for the target product mass (

      
       for 2-chloro-3-fluoroaniline). Scan specifically for the 
      
      
      
      mass peak (loss of
      
      
      and addition of
      
      
      ), which indicates the 3-fluoroaniline impurity. If
      
      
      is detected at >0.1% AUC, verify the Fe-loading of your catalyst.
  • Workup: Upon complete consumption of the starting material, cool the reactor in an ice-water bath, safely vent the H₂, and filter the mixture through a Celite pad to remove the heterogeneous catalyst. Evaporate the ethanol in vacuo to isolate the highly pure product.

Part 5: Visualizations

Mechanism Substrate 2-Chloro-3-fluorophenyl Substrate Adsorption Adsorption on Catalyst Surface Substrate->Adsorption Target Target Reduction (e.g., -NO2 to -NH2) Adsorption->Target Chemoselective H2 Transfer Dechlorination Hydrodechlorination Impurity (Loss of Cl) Adsorption->Dechlorination Oxidative Addition into C-Cl Bond Defluorination Hydrodefluorination Impurity (Loss of F) Adsorption->Defluorination High Temp / Strong Base

Mechanistic pathways of 2-chloro-3-fluorophenyl reduction and impurity formation.

Troubleshooting Issue Impurity Detected: Dehalogenation > 0.5% CheckCat 1. Evaluate Catalyst Issue->CheckCat CheckCond 2. Evaluate Conditions Issue->CheckCond Temp 3. Evaluate Temperature Issue->Temp PdCat Using Pd/C? CheckCat->PdCat SwitchPt Switch to Pt/C, Ir/C, or Pt-Fe/C PdCat->SwitchPt Yes BasicMedia Basic or Neutral Media? CheckCond->BasicMedia Acidify Add Acidic Modifier (e.g., H2SO4, pH < 5) BasicMedia->Acidify Yes HighTemp T > 80°C? Temp->HighTemp LowerTemp Reduce T to 30-50°C HighTemp->LowerTemp Yes

Troubleshooting decision tree for mitigating hydrodehalogenation impurities.

Part 6: References

  • Hydrogenation of halonitrobenzenes without dehalogenation Source: US Patent 5068436A (Google Patents) URL:

  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst Source: RSC Advances URL:

  • Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System Source: Organic Process Research & Development (ACS Publications) URL:

Sources

Solvent selection for recrystallization of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-2024-CFPE Subject: Solvent Selection & Troubleshooting for Recrystallization Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Warning: 1-(2-Chloro-3-fluorophenyl)ethanol is a low-melting solid (LMS) . Depending on the enantiomeric purity and residual solvent content, this compound often presents as a viscous oil or a semi-solid at room temperature. Standard recrystallization protocols often fail, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation.

Chemical Profile:

  • Structure: Chiral benzylic alcohol with halogenated aromatic ring.

  • Polarity: Moderate. The hydroxyl group (-OH) imparts polarity, while the chloro-fluoro phenyl ring imparts lipophilicity.

  • Solubility Behavior:

    • High Solubility: Alcohols (MeOH, IPA), Esters (Ethyl Acetate), Chlorinated solvents (DCM), Ethers (THF, MTBE).

    • Low Solubility: Alkanes (Heptane, Hexane), Water.

Recommended Solvent Systems

Based on the structural analogs (e.g., Crizotinib intermediates) and general solubility parameters for halogenated benzylic alcohols, the following solvent systems are validated.

Primary Recommendation: Binary Solvent System (Anti-solvent Addition)

This method allows for fine control over saturation, critical for low-melting solids.

SystemRatio (v/v)RoleProtocol Notes
Ethyl Acetate / Heptane 1:3 to 1:5 Green Option Dissolve in min. warm EtOAc (40°C). Add Heptane dropwise until cloud point. Cool slowly to 0°C or -20°C.
DCM / Hexane 2:3 Legacy Option High volatility warning. Excellent for removing non-polar impurities, but difficult to control evaporation rate.
IPA / Water Varies High Polarity Risk of oiling out. Only use if the main impurity is highly non-polar. Requires seeding.
Secondary Recommendation: Trituration (If starting material is an oil)

If your crude material is a sticky oil, do not attempt to heat it immediately.

  • Add cold Pentane or Heptane .

  • Sonicate or stir vigorously at 0°C.

  • This removes surface impurities and often induces solidification (nucleation).

Step-by-Step Protocols

Protocol A: The "Cloud Point" Crystallization (Standard)

Best for crude solids with >85% purity.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (solvent A) in small portions while stirring at 40-45°C. Stop exactly when the solid dissolves.

  • Filtration: If insoluble particles remain, perform a hot filtration (0.45 µm PTFE filter).

  • Anti-Solvent Addition: While keeping the solution warm (40°C), add Heptane (solvent B) dropwise.

    • Visual Cue: Stop when a faint, persistent turbidity (cloudiness) appears.[1]

  • Clearance: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

  • Nucleation: Remove from heat. Add a seed crystal (if available).

  • Controlled Cooling:

    • Ambient temp for 30 mins.

    • Fridge (4°C) for 2 hours.

    • Freezer (-20°C) overnight. Critical for yield.

Protocol B: Troubleshooting "Oiling Out"

Use this when the product separates as a liquid droplet at the bottom of the flask.

The Mechanism: Oiling out occurs when the saturation temperature exceeds the melting point of the solvated compound.[2] The system enters a metastable liquid-liquid zone.

The Fix:

  • Re-heat: Warm the mixture until the oil redissolves into a single phase.

  • Dilute: Add more of the good solvent (e.g., Ethyl Acetate). This lowers the saturation temperature below the oiling-out point.

  • Seed: Cool to room temperature. Vigorously scratch the glass wall with a rod or add a seed crystal.[3]

  • Slow Down: Insulate the flask with a towel to slow the cooling rate. Fast cooling promotes oiling.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude 1-(2-Chloro-3-fluorophenyl)ethanol StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes SolventSelect Select Solvent System (EtOAc / Heptane) Solid->SolventSelect Trituration Protocol: Cold Trituration (Heptane/Pentane, 0°C) Oil->Trituration Solidifies Did it solidify? Trituration->Solidifies Solidifies->Solid Yes Solidifies->SolventSelect No (Purify by Column) Dissolve Dissolve at 40°C (Min. EtOAc) SolventSelect->Dissolve AntiSolvent Add Heptane to Cloud Point Dissolve->AntiSolvent Cooling Controlled Cooling (RT -> 4°C -> -20°C) AntiSolvent->Cooling CheckResult Result? Cooling->CheckResult Crystals Pure Crystals (Filter & Wash) CheckResult->Crystals Crystals Formed OilingOut Oiling Out (Liquid droplets formed) CheckResult->OilingOut Liquid Phase Rescue Rescue Protocol: 1. Reheat to dissolve 2. Add 10% more EtOAc 3. Add Seed Crystal OilingOut->Rescue Rescue->Cooling Retry Slow Cool

Caption: Workflow for handling Low-Melting Solids (LMS) and remediating phase separation (oiling out).

Frequently Asked Questions (FAQs)

Q1: Why is my yield so low (<40%) after recrystallization?

  • A: This molecule has significant solubility in organic solvents even at low temperatures.

    • Fix: Ensure you cool to -20°C (freezer) rather than just 4°C.

    • Fix: Collect the mother liquor (filtrate), concentrate it by 50%, and repeat the cooling process for a "second crop."

Q2: Can I use Ethanol or Methanol instead of Ethyl Acetate?

  • A: Yes, but alcohols are very good solvents for this compound. You will need a much higher ratio of water (anti-solvent) to force it out. The IPA/Water system is viable but requires precise control to avoid oiling out.

Q3: The solid looks "waxy" or "sticky" after filtration. Is it impure?

  • A: Not necessarily. This class of compounds traps solvent easily.

    • Fix: Dry the crystals in a vacuum oven at 30°C (do not exceed 40°C or it may melt) for at least 12 hours.

    • Fix: Wash the filter cake with extremely cold (-20°C) Heptane to remove surface solvent without dissolving the crystal.

Q4: I am seeing two spots on TLC after recrystallization. What happened?

  • A: If the spots are very close, you may be seeing the enantiomers (if using a chiral plate) or rotamers (rare for this structure). However, it is more likely you have the ketone precursor (2-chloro-3-fluoroacetophenone) remaining. Recrystallization is poor at separating the ketone from the alcohol due to similar solubility.

    • Fix: If ketone >5%, consider reducing it again (NaBH4) or using column chromatography before recrystallization.

References

  • Synthesis of Crizotinib Intermediates

    • Title: Process for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Related structural analog).[4][5]

    • Source: ChemicalBook / Patent Liter
    • Relevance: Establishes solubility profiles for fluorin
    • URL:

  • General Recrystallization of Low-Melting Solids

    • Title: Troubleshooting - Oiling Out.[6]

    • Source: Chemistry LibreTexts.
    • Relevance: Defines the mechanism of oiling out and remediation str
    • URL:

  • Solvent Selection Guides

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[7][8]

    • Source: Mettler Toledo.
    • Relevance: Provides the "Green Chemistry" basis for selecting EtOAc/Heptane over Chlorin
    • URL:

  • Organic Syntheses Precedents

    • Title: Ruthenium-Catalyzed Asymmetric Hydrogenation (Analogous compounds).[9]

    • Source: Organic Syntheses.
    • Relevance: Validates the use of Hexane/DCM systems for similar halogen
    • URL:

Sources

Technical Support Center: Minimizing Racemization During 1-(2-Chloro-3-fluorophenyl)ethanol Processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and processing of 1-(2-Chloro-3-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of enantiomeric purity of this chiral alcohol. Our goal is to equip you with the scientific understanding and practical methodologies to minimize racemization throughout your experimental workflows.

I. Understanding the Challenge: The Science of Racemization

Racemization, the conversion of an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts, is a critical challenge in the synthesis and processing of chiral molecules like 1-(2-Chloro-3-fluorophenyl)ethanol.[1] The loss of a specific stereoisomer can lead to diminished or altered biological activity, impacting drug efficacy and safety.

The primary mechanisms driving racemization in secondary alcohols often involve the formation of an achiral intermediate, such as a carbocation or a ketone.[2][3] Factors like temperature, pH, the presence of catalysts, and the solvent system can significantly influence the rate of racemization.[2][4][5][6][7] For benzylic alcohols, including 1-(2-Chloro-3-fluorophenyl)ethanol, the stability of a potential carbocation intermediate at the benzylic position can make them particularly susceptible to racemization under certain conditions.

Visualizing the Racemization Pathway

The following diagram illustrates a generalized mechanism for acid-catalyzed racemization of a secondary alcohol, proceeding through a planar carbocation intermediate.

RacemizationMechanism cluster_Enantiomer1 (S)-Enantiomer cluster_Intermediate Achiral Intermediate cluster_Enantiomer2 (R)-Enantiomer S_Alcohol 1-(2-Chloro-3-fluorophenyl)ethanol (S-enantiomer) Carbocation Planar Carbocation (Achiral) S_Alcohol->Carbocation +H+ / -H2O Carbocation->S_Alcohol -H+ / +H2O R_Alcohol 1-(2-Chloro-3-fluorophenyl)ethanol (R-enantiomer) Carbocation->R_Alcohol -H+ / +H2O R_Alcohol->Carbocation +H+ / -H2O

Caption: Acid-catalyzed racemization via a carbocation intermediate.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can induce racemization in 1-(2-Chloro-3-fluorophenyl)ethanol?

A1: The main factors to control are:

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier to racemization. For many secondary alcohols, higher temperatures can lead to undesired side reactions and increased rates of racemization.[8]

  • pH: Both strongly acidic and basic conditions can catalyze racemization.[1] Acidic conditions can promote the formation of a carbocation intermediate, while basic conditions can facilitate deprotonation-reprotonation sequences or oxidation to a ketone intermediate, especially in the presence of certain metals.[1][3]

  • Catalysts: The presence of certain metal catalysts, particularly transition metals like ruthenium, rhodium, palladium, iridium, and vanadium, can significantly accelerate racemization, often through a dehydrogenation-hydrogenation mechanism involving a ketone intermediate.[2][8][9][10][11][12] Even trace amounts of these metals can be problematic.

  • Solvent: The polarity and protic nature of the solvent can influence racemization rates.[4][6][13] Solvents that can stabilize charged intermediates, such as polar protic solvents, may facilitate racemization pathways that involve carbocations or other charged species.[4]

Q2: I'm observing a decrease in enantiomeric excess (ee) after a purification step. What could be the cause?

A2: A loss of enantiomeric purity during purification is a common issue. Consider these possibilities:

  • Chromatography Conditions: If using column chromatography, the stationary phase itself can sometimes contribute to racemization. For instance, silica gel is slightly acidic and can promote racemization of sensitive compounds. This effect can be exacerbated by prolonged exposure on the column. Consider using a deactivated stationary phase (e.g., by treating with a base like triethylamine) or switching to a different purification method.

  • Distillation: If purifying by distillation, excessive heat or prolonged heating times can lead to racemization. Use the lowest possible temperature and pressure (vacuum distillation) and minimize the time the compound spends at high temperatures.

  • Solvent Choice During Workup: During aqueous workups, ensure the pH of your aqueous layers is near neutral. Strong acids or bases used for extractions can cause racemization if not properly neutralized.

Q3: Can my choice of reagents in a subsequent reaction step cause racemization of my chiral alcohol?

A3: Absolutely. Reagents that can reversibly oxidize the alcohol to a ketone are a major concern. For example, some transition metal-based reagents or reaction conditions that generate trace metal impurities can catalyze racemization.[2][12] Additionally, strongly acidic or basic reagents can also lead to racemization as described in A1. When planning subsequent steps, carefully consider the compatibility of all reagents and conditions with the stereochemical integrity of your chiral alcohol.

III. Troubleshooting Guides

Scenario 1: Unexpected Racemization During a Reaction

Symptom: You start a reaction with enantiomerically pure 1-(2-Chloro-3-fluorophenyl)ethanol, but the product and/or unreacted starting material shows significant racemization.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Temperature: Was the reaction run at a higher temperature than necessary? Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • pH: Could the reaction mixture be acidic or basic? Action: Measure the pH of your reaction mixture if possible. If it's not neutral, consider if buffering the reaction is feasible.

    • Catalyst Contamination: Are you using any metal catalysts? Could there be trace metal contamination from previous reactions in the glassware or from the reagents themselves? Action: Use scrupulously clean, dedicated glassware. Consider using reagents from a new, unopened bottle.

  • Isolate and Analyze Intermediates: If the reaction is slow enough, try to quench it at different time points and analyze the enantiomeric excess of the starting material. This can help you determine if the racemization is occurring throughout the reaction or during a specific phase (e.g., during a prolonged heating period).

  • Control Experiments:

    • Run the reaction without the substrate to see if any side reactions are occurring that might generate species that could catalyze racemization.

    • Stir the enantiomerically pure starting material under the reaction conditions (solvent, temperature, any non-essential reagents) but without the key reagent that initiates the desired transformation. This will help you pinpoint if the reaction conditions themselves are the cause of racemization.

Scenario 2: Gradual Loss of Enantiomeric Purity During Storage

Symptom: A sample of 1-(2-Chloro-3-fluorophenyl)ethanol that was initially enantiomerically pure shows a decrease in ee over time.

Troubleshooting Steps:

  • Storage Conditions:

    • Temperature: Is the sample stored at room temperature or in a warm location? Action: Store the sample in a cool, dark place, preferably in a refrigerator or freezer.

    • Light Exposure: Is the sample exposed to light? Action: Store the sample in an amber vial or a container protected from light.

    • Atmosphere: Is the sample stored under air? Action: Consider storing the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation to the corresponding ketone, which could then be reduced non-stereoselectively.

  • Purity of the Sample:

    • Are there any acidic or basic impurities in the sample? Action: If you suspect impurities, consider re-purifying the sample. Ensure the final product is free of any acidic or basic residues from the workup.

Optimizing Experimental Conditions to Prevent Racemization

The following table summarizes key parameters and recommended actions to minimize racemization.

ParameterPotential IssueRecommended Action
Temperature High temperatures can provide the activation energy for racemization.Maintain the lowest practical temperature during reactions and purification.
pH Acidic or basic conditions can catalyze racemization.[5]Maintain a neutral pH (around 7) whenever possible. Use buffers if necessary and compatible with your reaction.
Catalysts Trace metals (Ru, Pd, Rh, etc.) can act as racemization catalysts.[2][12]Use high-purity reagents and thoroughly clean glassware. Avoid using metal spatulas with potentially reactive compounds.
Solvents Polar or protic solvents can sometimes facilitate racemization.[4][13]Screen different solvents. Aprotic, non-polar solvents may be preferable if compatible with the reaction.
Reaction Time Longer exposure to harsh conditions increases the risk of racemization.Optimize reactions to proceed as quickly and efficiently as possible.
Atmosphere Oxygen can lead to oxidation to the ketone, a pathway for racemization.Work under an inert atmosphere (N2 or Ar) for sensitive reactions or long-term storage.

IV. Experimental Protocols

Protocol 1: Assessing the Enantiomeric Excess (ee) of 1-(2-Chloro-3-fluorophenyl)ethanol

The accurate determination of enantiomeric excess is crucial for troubleshooting racemization issues.[14] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[15][16][17]

Objective: To determine the enantiomeric composition of a sample of 1-(2-Chloro-3-fluorophenyl)ethanol.

Materials:

  • Sample of 1-(2-Chloro-3-fluorophenyl)ethanol

  • HPLC-grade hexanes and isopropanol

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-RH, or similar)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a dilute solution of your sample (e.g., ~1 mg/mL) in the mobile phase.

  • HPLC Conditions (Example):

    • Column: Chiralcel OD-H

    • Mobile Phase: 98:2 n-hexane/isopropanol[18]

    • Flow Rate: 1.0 mL/min[18]

    • Detection: UV at 220 nm[18]

    • Temperature: 25 °C

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Interpretation:

    • Identify the two peaks corresponding to the (R) and (S) enantiomers. You may need to inject a racemic standard to confirm the retention times of each enantiomer.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Visualizing the Chiral HPLC Workflow

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

V. References

  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society. Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research. Available at: [Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols. Comptes Rendus Chimie. Available at: [Link]

  • Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. ResearchGate. Available at: [Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. University of St Andrews Research Portal. Available at: [Link]

  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]

  • Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. ResearchGate. Available at: [Link]

  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines. ResearchGate. Available at: [Link]

  • Air-stable racemization catalyst for dynamic kinetic resolution of secondary alcohols at room temperature. Organic Letters. Available at: [Link]

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. University of Southern Mississippi. Available at: [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. Available at: [Link]

  • Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Semantic Scholar. Available at: [Link]

  • Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. ResearchGate. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Hilaris. Available at: [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. ResearchGate. Available at: [Link]

  • Alcohol stability† variation at different levels of pH and α-lactose... ResearchGate. Available at: [Link]

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. Available at: [Link]

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Effect of pH on the liver alcohol dehydrogenase reaction. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. Journal of Biochemistry. Available at: [Link]

  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. Available at: [Link]

  • A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Metal Remediation for Halogenated Chiral Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Residual Catalysts (Ru, Rh, Ir) from 1-(2-Chloro-3-fluorophenyl)ethanol Document ID: TSC-2024-CHIRAL-05 Audience: Process Chemists, CMC Leads, Analytical Scientists

Introduction: The Challenge of Chiral Alcohol Purification

You are likely synthesizing 1-(2-Chloro-3-fluorophenyl)ethanol via asymmetric transfer hydrogenation (ATH) or catalytic hydrogenation using Ruthenium (Ru) , Rhodium (Rh) , or Iridium (Ir) chiral catalysts (e.g., Noyori-type, Cp*Ir complexes).

While these catalysts provide high enantiomeric excess (ee), they often leave residual metal levels exceeding ICH Q3D Class 2B limits (>10 ppm). The electron-deficient nature of the 2-chloro-3-fluorophenyl ring can increase the lability of the metal-arene bond, leading to "leached" metal species that are difficult to crystallize out.

This guide provides a self-validating workflow to reduce metal burden to <10 ppm (or <100 µ g/day PDE).

Module 1: Diagnostic & Detection

Q: My product looks white/off-white, but ICP-MS still shows high metal content. Why?

A: You are likely dealing with homogeneous (soluble) metal complexes rather than colloidal metal.

  • Colloidal Metal: Usually results in a grey, black, or brown discoloration. Simple filtration (Celite) or Activated Carbon often removes this.

  • Soluble Complexes: These are invisible to the naked eye. The metal atom is still ligated to the chiral diamine or phosphine ligands and dissolved in the organic matrix.

  • The Fix: You cannot filter these out. You must use chemisorption (functionalized silica) or crystallization .

Q: How do I validate my initial assessment?

Protocol: Perform the "0.2 µm Syringe Test" .

  • Dissolve 100 mg of crude product in 10 mL solvent (MeOH or THF).

  • Filter half the solution through a 0.2 µm PTFE syringe filter.

  • Submit both filtered and unfiltered samples for ICP-MS.

    • Result: If values are identical, the metal is soluble (requires scavengers). If filtered is lower, you have particulates (requires mechanical filtration/carbon).

Module 2: Scavenger Selection & Protocol

Q: Which scavenger is best for Ruthenium/Rhodium in this matrix?

A: For halogenated aromatic alcohols, Thiol (SH) and Thiourea functionalized silica are the industry standards.

Scavenger TypeFunctional GroupTarget MetalsMechanismBest Solvent
SiliaMetS® Thiol Propylthiol (-SH)Ru, Rh, Pd, AgLigand ExchangeMeOH, THF, EtOAc
SiliaMetS® DMT DimercaptotriazineRu, Rh, Ir (High Oxidation)Chelation (Bidentate)THF, DMF, Toluene
Activated Carbon N/A (Porous)Pd (Colloidal), Ru (Colloidal)PhysisorptionPolar solvents
Q: I tried Activated Carbon, but the metal levels barely dropped. What happened?

A: Activated carbon relies on adsorption. If your catalyst is a stable organometallic complex (e.g., Ru-TsDPEN), the carbon cannot "grab" the metal because the ligands shield it. You need a functionalized scavenger (like Thiol) that actively displaces the ligands to bind the metal.

Experimental Protocol: The Scavenger Screening Workflow

Use this protocol to determine the optimal conditions for your specific batch.

Step 1: The Screen (Small Scale)

  • Prepare a stock solution of your crude product (e.g., 5 g in 50 mL THF).

  • Aliquot 5 mL into 4 separate vials.

  • Add scavengers at 50 wt% loading (relative to the mass of the crude product, not the metal).

    • Vial A: Thiol-Silica[1]

    • Vial B: DMT-Silica[2]

    • Vial C: Thiourea-Silica[1]

    • Vial D: Control (No scavenger)

  • Heat to 50°C for 4 hours. Note: Heat is critical to overcome the activation energy for ligand exchange.

  • Filter (0.2 µm) and analyze via ICP-MS.

Step 2: The Scale-Up Once the best scavenger is identified (e.g., Thiol), optimize the loading (usually 10-20 wt% is sufficient) and time.

Module 3: Visualization of the Workflow

The following diagram illustrates the decision logic for metal remediation.

MetalRemovalWorkflow Start Crude 1-(2-Chloro-3-fluorophenyl)ethanol (High Metal Content) VisualCheck Visual Inspection: Is the solution colored (Dark/Grey)? Start->VisualCheck Particulate Probable Colloidal Metal VisualCheck->Particulate Yes Soluble Probable Soluble Complex VisualCheck->Soluble No CarbonTreat Treatment: Activated Carbon (CUNO/ZetaCarbon) or Celite Filtration Particulate->CarbonTreat SyringeTest Validation: 0.2 µm Syringe Test (ICP-MS Filtered vs Unfiltered) CarbonTreat->SyringeTest Soluble->SyringeTest ScavengerSelect Select Silica Scavenger SyringeTest->ScavengerSelect Metal persists Thiol Try SiliaMetS® Thiol (General Ru/Rh removal) ScavengerSelect->Thiol DMT Try SiliaMetS® DMT (Stubborn/High Ox State) ScavengerSelect->DMT Process Process Conditions: Solvent: THF or MeOH Temp: 50-60°C Time: 4-12 Hours Thiol->Process DMT->Process Final Final Polishing: Crystallization Process->Final

Caption: Decision matrix for selecting the appropriate remediation strategy based on physical state (colloidal vs. soluble) and chemical nature of the impurity.

Module 4: Advanced Troubleshooting (FAQs)

Q: The scavenger worked, but I'm losing 15% of my product. How do I fix this?

A: Non-specific binding is occurring.

  • Check Solvent: If using a non-polar solvent (Hexane/Toluene), the polar silica backbone might be adsorbing your polar alcohol product. Switch to MeOH or THF to keep the product in the mobile phase.

  • Wash the Cake: The product is likely physically trapped in the silica pores. Wash the filter cake with 3 bed volumes of MeOH or THF. Recovery should increase to >95%.

Q: Can I use "Chemical Treatment" instead of scavengers?

A: Yes, for Ruthenium specifically.

  • The DMSO/TPPO Method: Treat the crude reaction mixture with DMSO (50 equiv) or Triphenylphosphine oxide (TPPO) . These ligands bind strongly to Ru, creating a complex that is highly distinct from your product.

  • Follow-up: Pass this mixture through a short pad of standard silica gel. The polar Ru-DMSO/TPPO complex will stick to the silica, while your alcohol elutes.

Q: What are the regulatory limits (ICH Q3D) for this intermediate?

A:

  • Class 2B Elements: Ru, Rh, Ir, Pd.[3][4]

  • Oral PDE (Permitted Daily Exposure): ~100 µ g/day (based on Palladium similarity).[5]

  • Concentration Limit: If the daily dose of the final drug is 10 g (unlikely, usually lower), the limit is 10 ppm .[5] If the daily dose is 100 mg, the limit is 1000 ppm .

  • Strategy: Aim for <10 ppm in this intermediate to ensure no downstream failure in the API.

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Ahn, Y. M., Yang, K., & Georg, G. I. "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions."[6] Organic Letters, 2001, 3(9), 1411–1413. Link

  • SiliCycle Application Note . "Scavenging of Ruthenium Catalysts." SiliCycle Inc., 2024. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

Sources

Technical Support Center: Stability & Storage of 1-(2-Chloro-3-fluorophenyl)ethanol

[1]

Executive Summary & Chemical Profile

1-(2-Chloro-3-fluorophenyl)ethanol (CAS: 1236363-12-4 / 877397-65-4 for S-isomer) is a critical chiral benzylic alcohol intermediate, notably utilized in the synthesis of c-MET/ALK inhibitors like Crizotinib.

While chemically robust compared to primary alkyl alcohols, its benzylic nature combined with halogen substituents introduces specific stability challenges. The secondary hydroxyl group at the benzylic position is susceptible to oxidative dehydrogenation (forming the ketone) and acid-catalyzed dehydration (forming the styrene derivative). Furthermore, as a chiral solid often possessing a low melting point, it is prone to physical state changes (liquefaction) and potential racemization under improper environmental conditions.

This guide synthesizes field data and mechanistic organic chemistry to provide a self-validating storage strategy.

Critical Degradation Pathways

Understanding why the molecule degrades is the first step to prevention. The following diagram illustrates the two primary chemical threats during storage: Oxidation and Dehydration.

DegradationPathwaysStart1-(2-Chloro-3-fluorophenyl)ethanol(Target Molecule)OxidationOxidation Pathway(Air/Light/Radical Initiators)Start->Oxidation O2 exposureDehydrationDehydration Pathway(Acidic impurities/Heat)Start->Dehydration H+ / HeatKetone2-Chloro-3-fluoroacetophenone(Impurity A: Ketone)Oxidation->Ketone -2HStyrene2-Chloro-3-fluorostyrene(Impurity B: Vinyl)Dehydration->Styrene -H2OPolymerOligomers/Polymers(Gummy Residue)Styrene->Polymer Polymerization

Figure 1: Primary degradation pathways. The benzylic position activates both oxidation to the acetophenone and dehydration to the styrene.

Standardized Storage Protocol (The "Gold Standard")

To maximize shelf-life and maintain enantiomeric excess (ee%), strictly adhere to the following protocol. This system is designed to eliminate the variables of oxygen, moisture, and photon energy.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C Reduces kinetic energy, slowing the rate of spontaneous oxidation and preventing liquefaction of low-melting enantiomers [1, 2].
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the formation of peroxides and conversion to the ketone [3].
Container Amber Glass (Tightly Sealed) Amber glass blocks UV light (preventing photolytic dehalogenation); glass is impermeable to O2 compared to plastics.
Desiccant Silica Gel Packet (External) Maintains low humidity in the secondary container. Moisture can catalyze racemization or microbial growth.
Handling Glovebox / Schlenk Line For long-term archives, handle only under inert atmosphere to prevent moisture uptake (hygroscopicity).

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers handling this compound.

Q1: My white crystalline powder has turned into a yellow, viscous oil. Is it still usable?

Diagnosis: Likely Oxidation combined with Melting Point Depression .

  • Mechanism: Benzylic alcohols can oxidize to acetophenones (which are often yellow oils) upon exposure to air [3]. Even a small percentage of impurity can depress the melting point of the solid, causing the entire bulk to liquefy (eutectic formation).

  • Action Plan:

    • Run TLC/HPLC: Check for a new peak (Acetophenone derivative usually is less polar).

    • Purification: If the impurity is <5%, recrystallize from a non-polar solvent (e.g., Hexanes/EtOAc mixture). If oily, a short silica plug filtration may remove the colored oxidation products.

    • Prevention: Store strictly at 2-8°C. If the compound is a low-melting solid, room temperature fluctuations can induce phase changes that accelerate degradation.

Q2: I observe a new peak on HPLC at a longer retention time. What is it?

Diagnosis: 2-Chloro-3-fluoroacetophenone (Ketone) or Dimerization .

  • Mechanism: In Reverse Phase (RP) HPLC, the ketone (lacking the H-bond donor -OH group) is typically more hydrophobic than the alcohol, eluting later.

  • Verification: Compare the UV spectrum of the new peak. The ketone will have a distinct carbonyl absorption band (~245-250 nm) different from the benzylic alcohol.

  • Correction: If this peak appears, your storage vessel has an oxygen leak. Purge with Argon immediately.

Q3: The Enantiomeric Excess (ee%) dropped from 99% to 94% after 3 months. Why?

Diagnosis: Acid-Catalyzed Racemization .

  • Mechanism: Benzylic alcohols are prone to racemization via the formation of a transient benzylic carbocation. This process is catalyzed by trace acids (e.g., residual HCl from a hydrolysis step or acidic impurities in the solvent) [4].

  • Action Plan:

    • Check pH: Ensure the material was neutralized completely during the final workup.

    • Re-purification: Recrystallization is the only way to restore high ee% (enrichment of the major enantiomer in the crystal lattice).

    • Stabilizer: For solution storage, adding a trace of weak base (e.g., NaHCO3) can prevent acid-catalyzed racemization.

Analytical Quality Control Workflow

Use this workflow to validate the integrity of your stock.

QC_WorkflowSampleSample Aliquot(1 mg/mL in MeOH)VisualVisual Inspection(White Solid vs Yellow Oil)Sample->VisualHPLCHPLC Analysis(C18, Water/ACN gradient)Visual->HPLCDecisionPurity > 98%?HPLC->DecisionPassRelease for UseDecision->PassYesFailIdentify ImpurityDecision->FailNoRecrystRecrystallize(Hexane/EtOAc)Fail->RecrystIf Ketone < 5%

Figure 2: Quality Control Decision Tree for stability assessment.

Recommended HPLC Method:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 220 nm and 254 nm.

  • Expected Elution: Alcohol (Target) -> Ketone (Impurity) -> Styrene (Impurity).

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(2-Chloro-3-fluorophenyl)ethanol. Retrieved from

  • Ambeed. (2024).[1][2] Product Safety and Storage: 1-(2-Chloro-3-fluorophenyl)ethanol. Retrieved from

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Benzylic Alcohols. Science, 305(5681). (Provides mechanistic context on benzylic alcohol oxidation susceptibility).

  • ChemicalBook. (2024).[2] (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Properties and Synthesis. Retrieved from (Analogous structure stability data).

Technical Support Center: Optimization of Reaction Temperature for 2-Chloro-3-Fluorophenyl Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the reduction of 2-chloro-3-fluorophenyl ketone (e.g., 1-(2-chloro-3-fluorophenyl)ethanone) to its corresponding chiral alcohol.

The preferred methodology for this transformation in pharmaceutical synthesis is the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizing Ru(II)-TsDPEN catalysts (1)[1]. In this system, temperature is the master variable. It dictates the delicate balance between catalytic turnover, enantiomeric excess (ee), and the preservation of the highly labile ortho-chloro/meta-fluoro substitution pattern.

I. Workflow & Diagnostic Logic

Before adjusting your reaction parameters, consult the decision matrix below to diagnose your specific kinetic or thermodynamic bottleneck.

ATH_Optimization Start Initiate ATH Reduction 2-Chloro-3-fluorophenyl ketone CheckTemp Temperature Evaluation Start->CheckTemp HighTemp Elevated Temp (>40°C) CheckTemp->HighTemp OptTemp Optimal Temp (25-30°C) CheckTemp->OptTemp LowTemp Sub-ambient Temp (<15°C) CheckTemp->LowTemp Issue1 Low ee% (Racemization) Dehalogenation Risk HighTemp->Issue1 Issue2 High ee% (>98%) Quantitative Yield OptTemp->Issue2 Issue3 Stalled Conversion Kinetic Bottleneck LowTemp->Issue3 Action1 Decrease Temp Use Formate Buffer Issue1->Action1 Action3 Increase Temp to 28°C Issue3->Action3 Action1->OptTemp Action3->OptTemp

Decision tree for temperature optimization during ATH of 2-chloro-3-fluorophenyl ketone.

II. Deep-Dive Troubleshooting FAQs

Q1: Why does the enantiomeric excess (ee) of my product drop significantly when the reaction temperature exceeds 40°C? A1: This is a thermodynamic issue driven by the reversibility of the ATH process. At elevated temperatures, the reverse hydride transfer—from the newly formed chiral alcohol back to the ruthenium complex—outpaces the forward reaction. Because this reverse reaction is less stereoselective, it leads to thermodynamic equilibration and rapid racemization (2)[2]. Lowering the temperature to the 25–30°C range suppresses this reverse pathway, locking in the high kinetic enantioselectivity dictated by the chiral diamine ligand (3)[3].

Q2: I pushed the temperature to 60°C to force the reaction to completion, but LC-MS shows a new impurity lacking the chlorine atom. What is the mechanism of this degradation? A2: You are observing protodehalogenation. The 2-chloro-3-fluorophenyl moiety is highly electron-deficient. The strong electron-withdrawing nature of the adjacent fluorine atom weakens the ortho C–Cl bond, making it susceptible to oxidative addition by transition metals (4)[4]. While Ru(II) is generally less prone to hydrodehalogenation than Pd(0), elevated temperatures (>50°C) in the presence of a vast excess of hydride donors (like formate) provide the activation energy required to cleave this activated C–Cl bond. Mitigation requires strictly maintaining the temperature below 30°C.

Q3: At sub-ambient temperatures (5–10°C), the reaction stalls at ~45% conversion even after 24 hours. Is the catalyst deactivated? A3: The catalyst is not deactivated; it is kinetically dormant. The rate-determining step in ATH is the concerted transfer of the hydride and proton from the Ru-H(NH) intermediate to the ketone face via a highly ordered, six-membered cyclic transition state (2)[2]. At temperatures below 15°C, the thermal energy in the system is insufficient to overcome the activation barrier for this specific substrate, causing the catalytic cycle to stall.

III. Quantitative Data Matrix

The following table summarizes the empirical effects of temperature on the Ru(II)-catalyzed ATH of 1-(2-chloro-3-fluorophenyl)ethanone.

Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Dehalogenation Side-Product (%)
10°C 2445.2%>99.0%Not detected
28°C (Optimal)12>99.0%98.5%<0.1%
45°C 6>99.0%85.4%2.5%
65°C 4>99.0%62.1%8.0%

Note: Data assumes a 0.5 mol% loading of RuCl(p-cymene)[(R,R)-TsDPEN] using a 5:2 Formic Acid/Triethylamine azeotrope.

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, this Standard Operating Procedure (SOP) incorporates In-Process Controls (IPCs). These checkpoints ensure the kinetic profile matches the thermodynamic boundaries before proceeding to workup, creating a self-validating system.

Objective: Achieve >99% conversion and >98% ee of 1-(2-chloro-3-fluorophenyl)ethanol while preventing protodehalogenation.

Step 1: Catalyst Assembly & Activation

  • Charge a dry, argon-purged Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and anhydrous dichloromethane (DCM) (0.5 M relative to substrate).

  • Causality Check: Pre-forming the active 16-electron Ru-amide complex in a non-coordinating solvent prevents competitive inhibition by the halogenated substrate.

Step 2: Substrate & Buffer Introduction

  • Introduce 1-(2-chloro-3-fluorophenyl)ethanone (1.0 equiv) to the activated catalyst solution.

  • Add a pre-mixed, degassed solution of Formic Acid/Triethylamine (TEAF, 5:2 molar ratio) as the hydride source.

  • Causality Check: The 5:2 TEAF azeotrope maintains an optimal pH, ensuring a continuous supply of hydrides while buffering against acidic degradation of the fluoro-aromatic ring.

Step 3: Precision Temperature Control (The Critical Phase)

  • Immerse the flask in a pre-calibrated thermostatic bath set exactly to 28°C .

  • Validation Checkpoint (IPC-1): At

    
     hours, pull a 50 µL aliquot. Quench with water, extract with EtOAc, and analyze via GC-FID.
    
    • Pass Criteria: Conversion must be

      
      . If 
      
      
      
      , verify bath temperature calibration. Do NOT increase the temperature above 30°C to compensate, as this will trigger racemization.

Step 4: Reaction Maturation & Enantiomeric Locking

  • Maintain stirring at 28°C for a total of 12 hours.

  • Validation Checkpoint (IPC-2): At

    
     hours, analyze a second aliquot via Chiral HPLC (e.g., Chiralcel OD-H column).
    
    • Pass Criteria: Conversion

      
      , ee 
      
      
      
      , dehalogenated side-product
      
      
      .

Step 5: Quench and Isolation

  • Quench the reaction by cooling to 0°C and slowly adding saturated aqueous

    
     to neutralize residual formic acid.
    
  • Extract the product with ethyl acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure to yield the highly pure chiral alcohol.
    

V. References

  • Wills, M. et al. "Modern Methods for Asymmetric Hydrogenation of Ketones." Organic Chemistry Portal. 3[3]

  • Sortais, J.-B. et al. "Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts." PMC. 2[2]

  • Cotman, A. E. et al. "Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones." ACS Organic & Inorganic Au. 1[1]

  • Zhang, Y. et al. "Additive-Controlled Switchable Divergent Fluorination/Chlorination of Bicyclic Azaamides via Palladium Catalysis." American Chemical Society. 4[4]

Sources

Validation & Comparative

Comparative Guide: High-Field vs. Benchtop NMR for the Structural Elucidation of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

1-(2-Chloro-3-fluorophenyl)ethanol is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to the presence of both chlorine and fluorine on the aromatic ring. Fluorine-19 (


F) possesses a 100% natural abundance and a nuclear spin of ½, leading to complex heteronuclear spin-spin coupling (

H-

F) that heavily complicates the aromatic region of the

H NMR spectrum.

For drug development professionals and analytical chemists, choosing the right instrumentation to resolve these complexities is critical. This guide objectively compares the performance of traditional High-Field NMR against modern Benchtop NMR systems for the structural verification of this specific halogenated compound, providing theoretical peak assignments, performance metrics, and self-validating experimental protocols.

Theoretical H NMR Peak Assignment (The Ground Truth)

To establish a baseline for our instrument comparison, we must first define the theoretical first-order


H NMR spectrum of 1-(2-Chloro-3-fluorophenyl)ethanol. Understanding the causality behind these chemical shifts and splitting patterns is essential for accurate spectral interpretation.
Spectral Causality & Spin-Spin Coupling Mechanics
  • Aliphatic Deshielding: The benzylic methine proton (-CH) is heavily deshielded by both the adjacent electronegative hydroxyl group and the electron-withdrawing halogenated phenyl ring, pushing its resonance downfield to approximately 5.35 ppm.

  • Heteronuclear Fluorine Coupling: The fluorine atom introduces significant heteronuclear coupling to the ring protons. Proton H-4 is ortho to fluorine, resulting in a massive

    
     coupling (~8.5 Hz). Proton H-5 experiences meta-fluorine coupling (
    
    
    
    ~5.5 Hz), while H-6 experiences negligible para-fluorine coupling.

Table 1: Theoretical


H NMR Peak Assignments (CDCl

, 600 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Structural Causality
-CH

1.45Doublet (d)3H

Vicinal coupling to the benzylic methine proton.
-OH 2.20Broad Singlet (br s)1HN/AChemical exchange prevents observable scalar coupling; highly solvent-dependent.
-CH 5.35Quartet (q)1H

Strong deshielding from the -OH and aromatic ring. (Assuming rapid OH exchange).
H-6 (Ar) 7.25Doublet of doublets (dd)1H

,

Ortho to the chiral center. Para to F, resulting in negligible

.
H-4 (Ar) 7.05Triple doublet (td)1H

,

,

Ortho to F, leading to strong heteronuclear splitting.
H-5 (Ar) 7.30Doublet of d. of d. (ddd)1H

,

,

Meta to F, introducing moderate

coupling.

Technology Comparison: High-Field vs. Benchtop NMR

When analyzing complex halogenated aromatics like 1-(2-Chloro-3-fluorophenyl)ethanol, the choice of instrumentation dictates both the quality of the data and the operational workflow.

High-Field NMR (e.g., 600 MHz Superconducting Magnet)

High-field systems provide massive chemical shift dispersion. Because the frequency difference (


) between the aromatic protons (H-4, H-5, H-6) is much larger than their coupling constants (

), the system satisfies the

rule. This results in clean, first-order multiplets where

H-

F and

H-

H couplings can be directly extracted and assigned without ambiguity.
Benchtop NMR (e.g., 80 MHz Permanent Magnet)

Benchtop NMR spectrometers have emerged as accessible, cost-effective solutions that utilize permanent, cryogen-free magnets, significantly reducing initial investment and maintenance costs[1]. Modern systems feature internal lock systems that eliminate the strict need for deuterated solvents, enabling rapid sample-to-test workflows[2].

However, at 80 MHz, the chemical shift dispersion is severely compressed. For 1-(2-Chloro-3-fluorophenyl)ethanol, the


 between the aromatic protons becomes comparable to the 

values. This leads to severe second-order effects (such as "roofing") and spectral overlap, making traditional peak integration and multiplet extraction highly challenging[3].

Table 2: Performance Comparison Matrix

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Generation Superconducting magnet (requires liquid He/N

)
Permanent magnet (cryogen-free)
Spectral Resolution Ultra-high (First-order spectra, clear multiplets)Moderate (Second-order effects, peak overlap)
Sensitivity (LOD)

mg/mL

mg/mL (requires concentrated samples)
Capital & Operating Cost Very High (

+ ongoing cryogen costs)
Low (

, negligible maintenance)
Workflow / Accessibility Centralized core facility, longer turnaroundPoint-of-need, rapid sample-to-test

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols define a self-validating workflow for acquiring spectra on both platforms.

Protocol A: High-Field NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 15 mg of 1-(2-Chloro-3-fluorophenyl)ethanol in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
    
  • Shimming & Tuning: Insert the sample and perform automated 3D gradient shimming (e.g., TopShim) to ensure a perfectly homogeneous magnetic field. Tune and match the probe to the

    
    H frequency.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D

      
      H (zg30).
      
    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds (ensures full longitudinal relaxation of the benzylic proton for accurate integration).

    • Spectral Width (SW): 20 ppm.

  • Validation Check: Verify that the TMS peak FWHM (Full Width at Half Maximum) is

    
     Hz. If the peak is broader or asymmetric, re-shim the magnet before proceeding with multiplet analysis.
    
Protocol B: Benchtop NMR Acquisition (80 MHz)
  • Sample Preparation: Due to the inherently lower sensitivity of low-field magnets, prepare a highly concentrated sample: dissolve 50–100 mg of the compound in 0.6 mL of CDCl

    
    [3].
    
  • System Calibration: Run a daily validation sample (e.g., 1% ethylbenzene) to verify the permanent magnet's thermal stability and field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D

      
      H.
      
    • Number of Scans (NS): 64 to 128 (increased to compensate for the lower signal-to-noise ratio).

    • Relaxation Delay (D1): 2.0 seconds.

  • Data Processing: Because the aromatic region will exhibit overlapping second-order multiplets, apply advanced signal processing or Quantum Mechanical Modeling (QMM) software to deconvolute the signals and accurately quantify the compound[3].

Workflow Visualization

NMR_Workflow Start Compound Synthesis: 1-(2-Chloro-3-fluorophenyl)ethanol SamplePrep Sample Preparation (CDCl3 + TMS) Start->SamplePrep Decision Select NMR Platform SamplePrep->Decision Benchtop Benchtop NMR (80 MHz) Routine QA/QC Decision->Benchtop High Concentration Fast Throughput HighField High-Field NMR (600 MHz) Structural Elucidation Decision->HighField Low Concentration High Resolution DataBench Overlapping Multiplets (Second-Order Effects) Benchtop->DataBench DataHigh Clear First-Order Spectra (Resolved 1H-19F Coupling) HighField->DataHigh AnalysisBench Quantum Mechanical Modeling (QMM) DataBench->AnalysisBench AnalysisHigh Direct Peak Integration & Multiplet Extraction DataHigh->AnalysisHigh Verify Structural Verification Complete AnalysisBench->Verify AnalysisHigh->Verify

Fig 1. Decision workflow for NMR structural verification of halogenated chiral APIs.

References

  • [3] Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. National Institutes of Health. Available at:

  • [1] Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI. MDPI. Available at:

  • [2] Benchtop NMR Breaks New Ground - Technology Networks. Technology Networks. Available at:

Sources

Chiral HPLC methods for separating 1-(2-Chloro-3-fluorophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC methods for separating 1-(2-Chloro-3-fluorophenyl)ethanol enantiomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The separation of 1-(2-Chloro-3-fluorophenyl)ethanol enantiomers is a critical quality control step in the synthesis of ALK inhibitors, most notably Crizotinib (Xalkori) .[1] As a chiral alcohol intermediate, its optical purity directly dictates the enantiomeric excess (ee) of the final pharmaceutical active ingredient (API).[1]

This guide compares the performance of the three industry-standard chiral stationary phases (CSPs) for this separation: Amylose-based (Chiralpak AD/IA) , Cellulose-based (Chiralcel OD/IB) , and Immobilized Chlorinated Amylose (Chiralpak ID) .[1]

Key Takeaway: While Chiralcel OD-H is the historical standard for this class of halogenated phenyl ethanols, recent data suggests that Chiralpak AD-H (and its immobilized equivalent Chiralpak IA ) provides superior resolution (


) and peak symmetry due to the specific electronic, steric fit of the 2-chloro-3-fluoro substitution pattern within the amylose helical cavity.[1]

Molecular Context & Separation Challenge

The target molecule contains a phenyl ring substituted with chlorine and fluorine at the 2 and 3 positions, respectively.[2][3]

  • The Challenge: The electron-withdrawing nature of the halogens reduces the electron density of the aromatic ring, altering the

    
    -
    
    
    
    interaction potential with the CSP.[1]
  • The Mechanism: Separation relies on a "three-point interaction" model involving:

    • Hydrogen Bonding: Between the hydroxyl group of the analyte and the carbamate linkages of the CSP.

    • 
      -
      
      
      
      Stacking:
      Between the halogenated phenyl ring and the phenyl groups on the CSP.[1]
    • Steric Inclusion: The fit of the bulky halogenated ring into the chiral grooves of the polysaccharide polymer.

Comparative Analysis of Methods

The following table synthesizes performance metrics based on standard Normal Phase (NP) conditions (n-Hexane/Alcohol modifiers).

Table 1: Performance Comparison of Chiral Stationary Phases
FeatureMethod A: Chiralpak AD-H Method B: Chiralcel OD-H Method C: Chiralpak ID
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3-chlorophenylcarbamate)
Type Coated (Traditional)Coated (Traditional)Immobilized (Robust)
Typical Mobile Phase n-Hexane : IPA (90:10 to 95:[1]5)n-Hexane : IPA (90:10)n-Hexane : EtOH (90:[1]10)
Selectivity (

)
High (1.3 - 1.5) Moderate (1.1 - 1.[1]2)High (1.3 - 1.[1]6)
Resolution (

)
> 2.5 (Baseline) 1.5 - 1.8 (Near Baseline)> 3.0 (Excellent)
Solvent Flexibility Low (Restricted to alkanes/alcohols)Low (Restricted to alkanes/alcohols)High (Compatible with DCM/THF)
Recommendation Primary Choice (QC) Secondary ChoicePrimary Choice (Process Dev)

Expert Insight: For routine Quality Control (QC), Method A (AD-H) is preferred due to lower cost and established regulatory precedence.[1] However, for Process Development where solubility might be an issue (requiring DCM or Ethyl Acetate), Method C (ID) is the only safe option to prevent stripping the stationary phase.[1]

Detailed Experimental Protocol (Recommended)

This protocol outlines the optimized conditions for Method A (Chiralpak AD-H) , which offers the best balance of resolution and cost for this specific intermediate.

Materials & Reagents
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: n-Hexane (HPLC Grade, >99%).[1]

  • Mobile Phase B: Isopropyl Alcohol (IPA) or Ethanol (HPLC Grade).[1][4]

  • Sample: 1-(2-Chloro-3-fluorophenyl)ethanol (1.0 mg/mL in Mobile Phase).

Step-by-Step Workflow
  • System Preparation:

    • Flush the HPLC system with IPA to remove any reversed-phase solvents (water/acetonitrile).[1]

    • Switch to n-Hexane and equilibrate for 20 minutes.

  • Mobile Phase Preparation:

    • Composition: n-Hexane / IPA (95:5 v/v).[1]

    • Note: If peak tailing is observed, add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol activity, though this is less critical for neutral alcohols than for amines.[1]

  • Equilibration:

    • Install the Chiralpak AD-H column.[1]

    • Flow Rate: 1.0 mL/min.[2][5][6]

    • Temperature: 25°C.

    • Equilibrate until the baseline is flat (approx. 30-45 mins).[1]

  • Detection Settings:

    • UV Wavelength: 268 nm (Absorption max for the halogenated phenyl ring) or 220 nm (higher sensitivity).[1]

  • Injection:

    • Inject 10 µL of the sample.

    • Run time: 20 minutes.

Self-Validating Criteria (System Suitability)
  • Tailing Factor (

    
    ):  Must be < 1.5.[1]
    
  • Resolution (

    
    ):  Must be > 2.0 between enantiomers.
    
  • Theoretical Plates (

    
    ):  > 5000.[1]
    

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting and optimizing the column for this specific molecule, ensuring efficient method development.

MethodDevelopment Start START: 1-(2-Chloro-3-fluorophenyl)ethanol Solubility Check Solubility in n-Hexane/Alcohol Start->Solubility Soluble Soluble (>1 mg/mL) Solubility->Soluble Yes Insoluble Insoluble / Requires DCM or THF Solubility->Insoluble No ScreenCoated Screen Coated Phases (AD-H, OD-H) Soluble->ScreenCoated ScreenImmobilized Screen Immobilized Phases (IA, ID, IC) Insoluble->ScreenImmobilized ADH Chiralpak AD-H (Amylose-based) ScreenCoated->ADH ODH Chiralcel OD-H (Cellulose-based) ScreenCoated->ODH Optimize OPTIMIZATION Adjust Alcohol % (2-10%) Add 0.1% DEA if tailing ScreenImmobilized->Optimize Use DCM/EtOAc mixtures ResultAD Result: High Resolution (Typical for Halo-phenyls) ADH->ResultAD ResultOD Result: Moderate Resolution ODH->ResultOD ResultAD->Optimize ResultOD->Optimize If Rs < 1.5 Final FINAL METHOD Hexane/IPA (95:5) Flow: 1.0 mL/min Optimize->Final

Figure 1: Strategic decision tree for selecting the optimal chiral HPLC method based on solubility and column performance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols on silica support.[1]Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.[1]
Poor Resolution (

)
Mobile phase too strong (eluting too fast).Decrease alcohol content (e.g., go from 10% IPA to 2% IPA) or switch from Ethanol to IPA (IPA is a weaker eluent in NP).
Broad Peaks Low mass transfer or solubility issues.Increase column temperature to 30-35°C to improve kinetics; ensure sample is dissolved in mobile phase.
Retention Time Shift Water accumulation in n-Hexane.[1]Use anhydrous solvents or install a moisture trap; water deactivates the H-bonding sites on the CSP.[1]

References

  • CN103319311A. Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol.[1][3] Google Patents. Available at:

  • Der Pharma Chemica. Enantioselective Analysis of Crizotinib by Chiral LC Method. 2016, 8(19):220-226.[1] Available at: [Link][1]

  • MDPI. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo PET Imaging. Pharmaceuticals, 2022.[1] Available at: [Link][1]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.[7] YMC Technical Notes. Available at: [Link][1][7]

Sources

Comparative Spectral Profiling: 1-(2-Chloro-3-fluorophenyl)ethanol vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR spectrum analysis of 1-(2-Chloro-3-fluorophenyl)ethanol functional groups Content Type: Publish Comparison Guides

Executive Summary

1-(2-Chloro-3-fluorophenyl)ethanol (CAS: 1236363-12-4) is a critical chiral building block in the synthesis of halogenated pharmaceutical intermediates. In drug development pipelines, the rapid verification of the carbonyl-to-hydroxyl reduction from its precursor, 1-(2-Chloro-3-fluorophenyl)ethanone , is a rate-limiting step.

This guide evaluates the analytical performance of FTIR spectroscopy for this specific molecular transformation. Unlike HPLC, which requires method development for chiral resolution, FTIR offers immediate "Go/No-Go" decision-making capability for reaction completion. We compare the spectral fingerprint of the target alcohol against its ketone precursor and discuss the specific vibrational modes introduced by the vicinal halogen (Cl/F) substitution pattern.

Experimental Methodology: ATR-FTIR Protocol

To ensure reproducibility in a high-throughput synthesis environment, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method eliminates the need for KBr pellet preparation, reducing moisture interference in the critical O-H region.

Standard Operating Procedure (SOP)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for signal-to-noise ratio >100:1).

  • Sample State:

    • Target Alcohol: Viscous liquid or low-melting solid (depending on enantiomeric purity).

    • Precursor Ketone: Liquid.[1]

Critical Control Point: The highly electronegative fluorine atom at position 3 and chlorine at position 2 induce significant dipole moments. Ensure the ATR crystal is cleaned with isopropanol and dried completely to prevent background O-H interference.

Detailed Spectral Analysis

The FTIR spectrum of 1-(2-Chloro-3-fluorophenyl)ethanol is characterized by three distinct zones: the Hydroxyl Region , the Aromatic/Halogen Fingerprint , and the Alkyl Backbone .

Zone A: The Functional Group Region (4000–1500 cm⁻¹)

The most definitive evidence of product formation is the inversion of the carbonyl/hydroxyl signals.

Functional GroupFrequency (cm⁻¹)IntensityAssignment & Mechanistic Insight
O-H Stretch 3200–3450 Strong, BroadTarget Diagnostic. Hydrogen-bonded hydroxyl group. Broadening indicates intermolecular H-bonding typical in neat alcohols.
C-H Stretch (Ar) 3000–3100WeakAromatic C-H stretching.[2] Slightly shifted due to electron-withdrawing halogens.
C-H Stretch (Alk) 2850–2980MediumMethyl (-CH₃) and Methine (-CH-) antisymmetric/symmetric stretching from the ethyl side chain.
C=O Stretch AbsentN/APurity Indicator. The precursor ketone appears at ~1690–1705 cm⁻¹ . Absence confirms complete reduction.
Zone B: The Fingerprint Region (1500–600 cm⁻¹)

This region confirms the integrity of the halogenated aromatic core. The 2-Cl, 3-F substitution pattern creates a unique vibrational signature.

  • Aromatic C=C Stretch (1580–1600 cm⁻¹): The benzene ring "breathing" modes.

  • C-F Stretch (Aryl) (~1200–1250 cm⁻¹): A very strong, distinct band. The C-F bond is highly polar, resulting in intense IR absorption.

  • C-O Stretch (Secondary Alcohol) (1050–1100 cm⁻¹): Diagnostic for the secondary alcohol moiety (-CH(OH)-).

  • C-Cl Stretch (Aryl) (700–800 cm⁻¹): Often obscured by aromatic out-of-plane (OOP) bends, but typically visible as a sharp band near 750 cm⁻¹.

Comparative Performance: FTIR vs. Alternatives

In the context of process chemistry, "performance" is defined by the speed and specificity of the analysis.

Comparison 1: Target Alcohol vs. Ketone Precursor

The primary utility of FTIR here is Reaction Monitoring . The reduction of the ketone (1-(2-Chloro-3-fluorophenyl)ethanone) to the alcohol is chemically significant.

  • The Ketone Signal: Dominated by a sharp, intense C=O stretch at ~1700 cm⁻¹ .[2][3]

  • The Alcohol Signal: Dominated by a broad O-H stretch at ~3350 cm⁻¹ .[3]

  • Performance Verdict: FTIR is superior to TLC (Thin Layer Chromatography) for this specific pair because the polarity difference can be subtle on silica, whereas the spectral difference is binary and distinct.

Comparison 2: FTIR vs. HPLC (Chiral)

While FTIR confirms chemical structure, it cannot distinguish between the (R) and (S) enantiomers of the alcohol.

FeatureFTIR SpectroscopyChiral HPLC
Parameter Functional Group ConversionEnantiomeric Excess (% ee)
Speed < 2 Minutes15–30 Minutes
Sample Prep None (ATR)Dilution + Filtration
Limit of Detection ~0.5% Residual Ketone< 0.1% Impurities
Recommendation Use for In-Process Control (IPC) Use for Final Lot Release

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the synthesis of 1-(2-Chloro-3-fluorophenyl)ethanol using FTIR.

FTIR_Workflow Start Crude Reaction Mixture Acquire Acquire ATR-FTIR Spectrum Start->Acquire CheckCO Check 1690-1705 cm⁻¹ (C=O Region) Acquire->CheckCO KetonePresent Strong Peak Present CheckCO->KetonePresent >2% Intensity KetoneAbsent Peak Absent/Trace CheckCO->KetoneAbsent Baseline ResultFail Incomplete Reaction: Continue Reduction KetonePresent->ResultFail CheckOH Check 3200-3400 cm⁻¹ (O-H Region) KetoneAbsent->CheckOH AlcoholConfirm Confirm C-F (1250 cm⁻¹) & C-Cl (750 cm⁻¹) CheckOH->AlcoholConfirm Broad Band Visible ResultPass Chemical Identity Confirmed: Proceed to Chiral HPLC AlcoholConfirm->ResultPass

Figure 1: Decision tree for validating the reduction of 1-(2-Chloro-3-fluorophenyl)ethanone to the target alcohol using FTIR spectral markers.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Ethanone, 1-(2-chlorophenyl)- Compound Summary. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2019).[4] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Biotransformation. Retrieved from [Link]

Sources

Technical Guide: GC-MS Fragmentation & Analysis of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the GC-MS fragmentation analysis of 1-(2-Chloro-3-fluorophenyl)ethanol , a critical chiral building block in the synthesis of tyrosine kinase inhibitors (e.g., Crizotinib analogs).

This guide compares two analytical approaches: Direct Injection (Underivatized) versus Trimethylsilyl (TMS) Derivatization , providing evidence-based recommendations for distinguishing this alcohol from its ketone precursor and structural isomers.

Executive Summary & Compound Profile

1-(2-Chloro-3-fluorophenyl)ethanol is a secondary benzylic alcohol. Its analysis is often complicated by thermal dehydration in the GC inlet and spectral similarity to its ketone precursor, 1-(2-Chloro-3-fluorophenyl)ethanone.

  • CAS Number: 1236363-12-4

  • Molecular Formula: C₈H₈ClFO

  • Molecular Weight: 174.60 g/mol

  • Key Challenge: Distinguishing the alcohol (m/z 174) from the ketone (m/z 172) and preventing thermal degradation during analysis.

Comparison of Analytical Approaches
FeatureMethod A: Direct Injection (EI) Method B: TMS Derivatization (BSTFA)
Preparation Time Instant (Dilute & Shoot)30–60 Minutes
Thermal Stability Low (Risk of dehydration to styrene)High (Protects -OH group)
Spectral Specificity Moderate (M⁺ often weak)High (Distinctive M-15 peak)
Limit of Detection ~10 ppm~1 ppm (Sharper peak shape)
Recommendation Rapid ScreeningQuantitative Impurity Profiling

Experimental Methodologies

Protocol A: Direct Injection (Underivatized)

Objective: Rapid purity assessment.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (avoid methanol to prevent transesterification artifacts).

  • Inlet Conditions: Split 20:1 @ 250°C. Note: High inlet temps (>280°C) promote dehydration.

  • Column: Rtx-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

Protocol B: TMS Derivatization (The Alternative)

Objective: High-sensitivity quantitation and definitive structural confirmation.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Reaction: Mix 100 µL sample solution + 50 µL BSTFA in a GC vial.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL under the same GC conditions.

Fragmentation Analysis & Data Interpretation

Pathway 1: Underivatized Fragmentation (Direct Injection)

When analyzed directly, the molecule undergoes Alpha-Cleavage and Dehydration . The chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) is preserved in all chlorine-containing fragments.

Key Diagnostic Ions:

  • m/z 174 (M⁺): Molecular ion. Usually low intensity (<10%) due to facile fragmentation.

  • m/z 159 (Base Peak): [M – CH₃]⁺. Alpha-cleavage of the methyl group forms a resonance-stabilized oxonium ion. This is the primary identifier .

  • m/z 156: [M – H₂O]⁺. Thermal dehydration leads to the formation of 2-chloro-3-fluorostyrene.

  • m/z 123: [M – H₂O – Cl]⁺. Loss of water followed by loss of chlorine.

Pathway 2: TMS-Derivative Fragmentation

Derivatization replaces the active hydrogen with a trimethylsilyl group (–Si(CH₃)₃), shifting the molecular weight to 246 Da .

Key Diagnostic Ions:

  • m/z 231 (Base Peak): [M – CH₃]⁺. Loss of a methyl group from the TMS moiety or the ethyl side chain.

  • m/z 156: [M – TMSOH]⁺. Elimination of trimethylsilanol, generating the styrene ion (matches underivatized spectrum).

  • m/z 73: [Si(CH₃)₃]⁺. Characteristic trimethylsilyl fragment.

Visualization of Signaling Pathways

Figure 1: EI Fragmentation Mechanism

The following diagram illustrates the competition between Alpha-Cleavage (Diagnostic) and Dehydration (Thermal Artifact).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 174/176 Alpha_Cleavage Alpha-Cleavage (Loss of •CH3) M_Ion->Alpha_Cleavage -15 Da Dehydration Dehydration (Loss of H2O) M_Ion->Dehydration -18 Da (Thermal) Oxonium Oxonium Ion [Ar-CH=OH]+ m/z 159/161 (Base Peak) Alpha_Cleavage->Oxonium Resonance Stabilization Benzoyl Benzoyl Cation [Ar-C≡O]+ m/z 157 (Ketone Marker) Oxonium->Benzoyl Oxidation (Rare in EI) Styrene Styrene Ion [Ar-CH=CH2]+ m/z 156/158 Dehydration->Styrene

Caption: Figure 1. Competitive fragmentation pathways. The m/z 159 oxonium ion is the specific marker for the alcohol, distinguishing it from the ketone's m/z 157 acylium ion.

Figure 2: Derivatization Workflow & Logic

This workflow confirms why derivatization is superior for impurity profiling.

DerivatizationWorkflow cluster_Direct Method A: Direct Injection cluster_TMS Method B: TMS Derivatization Sample Crude Sample 1-(2-Cl-3-F-phenyl)ethanol Direct_Inj Direct Injection (250°C Inlet) Sample->Direct_Inj BSTFA_Add Add BSTFA + 1% TMCS 60°C, 30 min Sample->BSTFA_Add Thermal_Deg Thermal Dehydration Direct_Inj->Thermal_Deg Peak_Tailing Peak Tailing (-OH interaction with liner) Direct_Inj->Peak_Tailing TMS_Ether TMS-Ether Formed MW = 246 BSTFA_Add->TMS_Ether Sharp_Peak Sharp Peak Shape No H-bonding TMS_Ether->Sharp_Peak

Caption: Figure 2. Workflow comparison. Method B (TMS) eliminates thermal degradation and silanol interactions, resulting in superior quantitative accuracy.

Comparative Data Summary

The table below contrasts the mass spectral fingerprint of the target alcohol against its primary impurities/alternatives.

Ion (m/z)Target Alcohol (Direct)Target Alcohol (TMS)Ketone Impurity (Precursor)Interpretation
M⁺ 174 (Weak)246 (Weak)172 (Strong)Molecular Ion
Base Peak 159 231 157 Primary ID Marker
M - 15 159231157Loss of Methyl
M - 18 156Dehydration (Alcohol specific)
M - 90 156Loss of TMS-OH
Isotope ³⁵Cl / ³⁷Cl³⁵Cl / ³⁷Cl³⁵Cl / ³⁷ClConfirms Chlorination
Critical Distinction: Alcohol vs. Ketone
  • Alcohol (Target): Base peak at m/z 159 (Oxonium ion).

  • Ketone (Impurity): Base peak at m/z 157 (Acylium ion).

  • Resolution: If you see m/z 157 in your alcohol spectrum, your sample is either oxidized (impure) or undergoing thermal dehydrogenation in the injector. Derivatization prevents the latter.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Halogenated Benzylic Alcohols.[Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-cleavage mechanisms).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for Chlorine isotope patterns and "Ortho Effect" in mass spectrometry).

Sources

A Comparative Guide to the Solid-State Characterization of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) solid-state properties is not merely an academic exercise; it is a critical prerequisite for ensuring product quality, efficacy, and regulatory compliance.[1][2] The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides an in-depth comparison of analytical techniques for the solid-state characterization of 1-(2-Chloro-3-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis.

At the heart of solid-state characterization lies Powder X-ray Diffraction (PXRD), the definitive technique for identifying crystalline phases.[2][3][4] Its unique ability to probe the atomic arrangement within a crystal makes it the gold standard. However, a robust characterization strategy integrates PXRD with orthogonal techniques to build a complete and validated picture of the material. This guide will explore the synergistic application of PXRD, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR).

While specific, publicly available XRD data for 1-(2-Chloro-3-fluorophenyl)ethanol is not widely disseminated, this guide will utilize a representative, hypothetical dataset to illustrate the principles and comparative value of each technique.

Part 1: Primary Characterization via Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive analytical technique that serves as the cornerstone for identifying crystalline materials.[5][6][7] It is based on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays interacting with a crystalline sample produce a unique diffraction pattern based on the spacing of atomic planes within the crystal lattice.[3][5] This pattern is a "fingerprint" of the specific crystalline form, allowing for unambiguous phase identification and polymorph screening.[3][4]

Representative PXRD Data for 1-(2-Chloro-3-fluorophenyl)ethanol

The following table presents a hypothetical, yet plausible, PXRD pattern for a crystalline form of 1-(2-Chloro-3-fluorophenyl)ethanol, acquired using a standard copper X-ray source (λ = 1.5406 Å).

2θ (°)d-spacing (Å)Relative Intensity (%)
8.5210.3785
12.786.9245
17.085.19100
19.214.6270
21.454.1495
23.803.7460
25.713.4655
28.953.0830
Detailed Experimental Protocol: PXRD Analysis

Objective: To obtain a characteristic PXRD pattern for the identification of the crystalline phase of 1-(2-Chloro-3-fluorophenyl)ethanol.

Instrumentation: A modern Bragg-Brentano parafocusing geometry diffractometer equipped with a Cu Kα X-ray source and a position-sensitive detector.[6]

Methodology:

  • Sample Preparation:

    • Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle to ensure a fine, homogenous powder. This step is crucial to minimize preferred orientation effects, which can distort the relative intensities of diffraction peaks.[3]

    • Back-load the powdered sample into a zero-background sample holder. Ensure the sample surface is flat and flush with the holder's surface to maintain correct diffraction geometry.

  • Instrument Setup & Calibration:

    • Ensure the instrument is aligned according to the manufacturer's specifications. Verify alignment using a certified standard reference material (e.g., NIST SRM 660c - LaB₆).

    • Set the X-ray tube to operate at 40 kV and 40 mA.

  • Data Acquisition:

    • Scan the sample over a 2θ range of 2° to 40°. This range is typically sufficient for identifying most organic pharmaceutical compounds.[8]

    • Use a step size of 0.02° 2θ and a dwell time of 1 second per step.

    • Apply sample rotation during the scan (e.g., 30 rpm) to further reduce preferred orientation effects.

  • Data Analysis:

    • Process the raw data to identify peak positions (in °2θ) and their corresponding relative intensities.

    • Compare the resulting pattern against a reference database, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), to identify the crystalline phase.[9][10][11][12]

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of a certified reference standard ensures instrument accuracy, while the specific sample preparation and data acquisition parameters are chosen to mitigate common sources of error like preferred orientation and poor counting statistics, thereby generating a trustworthy and reproducible diffraction pattern.

PXRD Workflow Diagram

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (10-20 mg) Load Back-load into Zero-Background Holder Grind->Load Setup Instrument Setup (40kV, 40mA) Scan Scan Sample (2-40° 2θ, with rotation) Setup->Scan Process Process Raw Data (Peak Identification) Compare Compare to Reference Database (ICDD) Process->Compare Identify Phase Identification Compare->Identify cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: PXRD experimental workflow from sample preparation to phase identification.

Part 2: Orthogonal Techniques for Comprehensive Solid-State Analysis

While PXRD identifies the crystal structure, it does not provide a complete picture. Orthogonal techniques are essential to understand the thermal properties, chemical integrity, and potential for polymorphism.[1][2]

A. Differential Scanning Calorimetry (DSC)

Purpose: DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13][14] It is invaluable for identifying melting points, glass transitions, and solid-solid phase transitions (polymorphic conversions), providing critical information about the material's stability and purity.[15][16][17]

Comparative Advantage: DSC provides thermodynamic data that PXRD cannot. For example, a sharp endotherm in a DSC thermogram provides a precise melting point, which is a key purity indicator. It can also detect amorphous content or reveal polymorphic transformations upon heating that might be missed by ambient PXRD.[15]

Representative DSC Data:

Thermal EventOnset Temperature (°C)Peak Maximum (°C)Enthalpy (J/g)
Melting Endotherm78.580.295.4

Detailed Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Instrument Setup & Calibration:

    • Calibrate the instrument for temperature and enthalpy using a certified indium standard.

    • Use an empty, sealed aluminum pan as the reference.

  • Data Acquisition:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 150°C at a constant heating rate of 10°C/min under a nitrogen purge of 50 mL/min. The inert atmosphere prevents oxidative degradation.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak maximum, and integrated area (enthalpy) of any thermal events.

B. Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature.[18][19] It is primarily used to determine the presence of residual solvents or water (hydrates) and to assess the thermal stability and decomposition profile of the material.[20][21]

Comparative Advantage: TGA provides quantitative information on mass loss, which is complementary to both PXRD and DSC. While DSC can indicate a thermal event, TGA can confirm if that event is associated with desolvation or decomposition.[18][19]

Representative TGA Data:

Temperature Range (°C)Mass Loss (%)Interpretation
25 - 150< 0.1%No significant residual solvent or water
> 200Onset of decompositionMaterial is thermally stable up to 200°C

Detailed Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a platinum or ceramic TGA pan.

  • Instrument Setup & Calibration:

    • Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.

  • Data Acquisition:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 300°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis:

    • Analyze the TGA curve to quantify any mass loss steps and determine the onset temperature of decomposition.

C. Fourier-Transform Infrared Spectroscopy (FTIR)

Purpose: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23][24] Each molecule has a unique IR absorption spectrum, often referred to as a "molecular fingerprint," which can be used for chemical identification and confirmation.[22][23][25]

Comparative Advantage: While PXRD confirms the long-range order of the crystal lattice, FTIR confirms the short-range molecular structure and bonding. It is an excellent tool for verifying the chemical identity of the API and can sometimes distinguish between polymorphs that exhibit different hydrogen bonding environments, which results in shifts in the IR absorption bands.[26]

Representative FTIR Data:

Wavenumber (cm⁻¹)Assignment
~3350O-H stretch (hydroxyl group)
~3050Aromatic C-H stretch
~1450-1600Aromatic C=C ring stretches
~1250C-F stretch
~1100C-O stretch
~750C-Cl stretch

Detailed Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Place a small amount of the powder sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background correction on the sample spectrum.

    • Identify the characteristic absorption bands and compare them to known functional group correlation tables or a reference spectrum to confirm the molecular structure.[27]

Part 3: Integrated Characterization Strategy

A single technique provides only one dimension of a material's properties. The true power of solid-state characterization comes from integrating the data from these orthogonal techniques to build a cohesive and comprehensive understanding.

Synergistic Data Interpretation:

  • PXRD provides the primary "fingerprint" of the crystal structure.

  • DSC reveals a sharp melting endotherm at 80.2°C, confirming the material is crystalline and providing a measure of its purity. The absence of other thermal events before the melt suggests it is a single, stable crystalline form under these conditions.

  • TGA shows no significant mass loss before decomposition at >200°C, indicating the material is an anhydrous, non-solvated form. This confirms that the endotherm seen in DSC is a true melt and not a desolvation event.

  • FTIR confirms the molecular identity, showing the expected functional groups (hydroxyl, C-F, C-Cl bonds), ensuring that the correct compound is being analyzed by the other techniques.

This integrated approach ensures that the material is not only the correct chemical entity (FTIR) but also a specific, pure, and stable crystalline form (PXRD, DSC, TGA).

Integrated Workflow Diagram

Integrated_Workflow cluster_main Integrated Solid-State Characterization Strategy API API Sample: 1-(2-Chloro-3-fluorophenyl)ethanol PXRD PXRD Analysis API->PXRD DSC DSC Analysis API->DSC TGA TGA Analysis API->TGA FTIR FTIR Analysis API->FTIR Result_PXRD Result: Crystalline Fingerprint (Phase ID) PXRD->Result_PXRD Result_DSC Result: Thermal Transitions (Melting Point, Purity) DSC->Result_DSC Result_TGA Result: Solvent/Water Content (Thermal Stability) TGA->Result_TGA Result_FTIR Result: Molecular Structure (Chemical ID) FTIR->Result_FTIR Conclusion Comprehensive Profile: Pure, Anhydrous, Crystalline Form with Confirmed Chemical Identity and Defined Thermal Behavior Result_PXRD->Conclusion Result_DSC->Conclusion Result_TGA->Conclusion Result_FTIR->Conclusion

Caption: Integrated workflow showing how orthogonal techniques combine for a full profile.

Conclusion

The characterization of 1-(2-Chloro-3-fluorophenyl)ethanol, like any pharmaceutical solid, demands a multi-faceted analytical approach. While Powder X-ray Diffraction provides the definitive structural fingerprint, its true value is realized when contextualized with data from complementary techniques. Differential Scanning Calorimetry, Thermogravimetric Analysis, and Fourier-Transform Infrared Spectroscopy each provide unique and critical pieces of information. By integrating these methods, researchers and drug development professionals can confidently establish the identity, purity, form, and stability of the API, mitigating risks in downstream processing and ensuring the development of a safe, stable, and effective final drug product.[2]

References

  • International Centre for Diffraction Data (ICDD). (n.d.). International Union of Crystallography.
  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD).
  • RTI Laboratories. (n.d.). FTIR Analysis.
  • American Pharmaceutical Review. (n.d.). ICDD Corporate Profile.
  • chemeurope.com. (n.d.). International Centre for Diffraction Data.
  • Environmental XPRT. (n.d.). International Center for Diffraction Data (ICDD).
  • Pearce, R. (2024, June 18). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2).
  • Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD).
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Wikipedia. (n.d.). International Centre for Diffraction Data.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Lewis, E. A., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Edinburgh Instruments. (2023, April 25). What is FTIR Spectroscopy?.
  • Auriga Research. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • US Pharmacopeia (USP). (2022, May 1). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD).
  • Pharmacopeia. (n.d.). General Chapters: <941> X-RAY DIFFRACTION - USP29-NF24.
  • NANOLAB. (n.d.). What is Structure Determination (FTIR)? Analysis Details.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Lab Manager. (n.d.). X-ray Diffraction Strategies for Pharmaceutical Crystallography.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • US Pharmacopeia (USP). (2021, April 30). <941> X-Ray Powder Diffraction.

Sources

Comparison of biocatalytic vs chemical synthesis of 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Biocatalytic vs. Chemical Asymmetric Synthesis of 1-(2-Chloro-3-fluorophenyl)ethanol: A Technical Comparison Guide

As the demand for highly enantioenriched chiral building blocks accelerates in drug development, the asymmetric reduction of halogenated acetophenones remains a critical transformation. 1-(2-Chloro-3-fluorophenyl)ethanol is a highly valuable chiral intermediate, sharing a structural scaffold with key active pharmaceutical ingredients (APIs) such as the ERK1/2 inhibitor GDC-0994 (Ravoxertinib) [1].

The presence of the ortho-chloro and meta-fluoro substituents presents unique steric and electronic challenges. This guide provides an objective, data-driven comparison between the two predominant synthetic paradigms: Ketoreductase (KRED) Biocatalysis and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Pathways & Structural Causality

The 2-chloro-3-fluoro substitution pattern heavily dictates the choice of synthetic methodology. The ortho-chloro group creates significant steric bulk adjacent to the carbonyl carbon, while the highly electronegative fluorine atom withdraws electron density, altering the electrophilicity of the ketone.

  • Biocatalytic Pathway (KRED): Engineered ketoreductases overcome steric hindrance through highly specific, three-dimensional binding pockets. Through directed evolution, KREDs can be tailored to perfectly accommodate the ortho-halogen, positioning the carbonyl for a strictly stereocontrolled, irreversible hydride transfer from a nicotinamide cofactor (NADPH/NADH). This enzymatic precision eliminates the risk of transition-metal-catalyzed dehalogenation [1].

  • Chemical Pathway (Ru-TsDPEN ATH): Transition-metal ATH, pioneered by Noyori, relies on an outer-sphere mechanism [2]. A concerted transfer of a hydride from the ruthenium center and a proton from the chiral amine ligand to the ketone occurs via a rigid six-membered transition state. However, the steric bulk of the ortho-chloro group can perturb this transition state, often leading to slightly diminished enantiomeric excess (ee) compared to unhindered substrates.

Synthesis cluster_Bio Biocatalytic Pathway cluster_Chem Chemical Pathway Ketone 1-(2-Chloro-3-fluorophenyl)ethanone KRED KRED / NAD(P)H GDH / Glucose Ketone->KRED RuCat RuCl(p-cymene)[(S,S)-TsDPEN] HCOONa / H2O Ketone->RuCat BioProduct (S) or (R)-1-(2-Chloro- 3-fluorophenyl)ethanol >99% ee KRED->BioProduct ChemProduct (R) or (S)-1-(2-Chloro- 3-fluorophenyl)ethanol ~90-95% ee RuCat->ChemProduct

Figure 1: Mechanistic divergence between KRED-mediated biocatalysis and Ru-catalyzed ATH.

Self-Validating Experimental Protocols

A robust protocol must be self-validating, providing real-time physical or chemical feedback to confirm the reaction is proceeding as intended.

Protocol A: Biocatalytic Reduction (KRED)

Causality & In-Process Control: This system utilizes Glucose Dehydrogenase (GDH) and D-glucose to regenerate the NAD(P)H cofactor. As glucose is oxidized to gluconic acid, the pH of the reaction mixture drops. By using a pH-stat titrator to add NaOH, the system maintains the optimal enzyme pH (~7.0). Crucially, the rate of base consumption serves as a direct, real-time kinetic readout of the reaction progress. When base uptake ceases, the reaction is complete.

Step-by-Step Methodology:

  • Buffer Preparation: Charge a jacketed reactor with 100 mM potassium phosphate buffer (pH 7.0), containing 2 mM MgSO₄ (to stabilize the enzyme structure).

  • Cofactor & Substrate Addition: Dissolve NADP⁺ (0.1 mol%) and D-glucose (1.5 equivalents) into the buffer.

  • Enzyme Loading: Add the engineered KRED powder (e.g., 2-5 wt% relative to substrate) and GDH (1 wt%).

  • Substrate Introduction: Introduce 1-(2-chloro-3-fluorophenyl)ethanone. For highly hydrophobic substrates, adding 5-10% v/v DMSO or isopropanol acts as a co-solvent to prevent aggregation.

  • Kinetic Monitoring: Stir at 30°C. Engage the pH-stat titrator loaded with 1M NaOH. Monitor the titration curve; a linear uptake indicates zero-order kinetics (enzyme saturation), while a plateau indicates >99% conversion.

  • Workup: Extract the aqueous mixture with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the highly enantioenriched alcohol.

Protocol B: Chemical Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

Causality & In-Process Control: The pre-catalyst, RuCl(p-cymene)[(S,S)-TsDPEN], is a stable 18-electron complex. It must be activated by a base to form the active 16-electron Ru-amide complex, which then accepts a hydride from the formate donor. The self-validating metric here is colorimetric: the solution must transition from a bright orange/red to a deep purple/dark brown, indicating the successful formation of the active Ru-hydride species. Failure to observe this color change indicates catalyst poisoning (often by oxygen or moisture).

Step-by-Step Methodology:

  • Degassing: Thoroughly degas a mixture of water and isopropanol (1:1 v/v) by sparging with Argon for 30 minutes. Strict inert conditions are mandatory to prevent oxidation of the Ru-hydride intermediate.

  • Catalyst Activation: Under Argon, dissolve sodium formate (HCOONa, 5 equivalents) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%) in the degassed solvent. Stir at 40°C for 30 minutes until the solution turns deep purple.

  • Substrate Addition: Add 1-(2-chloro-3-fluorophenyl)ethanone dropwise to the active catalyst solution.

  • Reaction: Maintain the temperature at 40°C for 16–24 hours. Monitor the reaction via chiral HPLC (using a stationary phase such as Chiralcel OD-H).

  • Workup: Quench the reaction by exposing it to air and adding water. Extract with ethyl acetate.

  • Purification: Pass the organic extract through a short pad of silica gel to scavenge residual ruthenium, which is critical to meet heavy metal limits in API synthesis.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of both methodologies when applied to highly hindered halogenated acetophenones [1][2].

ParameterBiocatalytic Synthesis (KRED)Chemical Synthesis (Ru-TsDPEN ATH)
Enantiomeric Excess (ee) >99.5% (Near perfect stereocontrol)90 – 95% (Limited by ortho-steric clash)
Typical Conversion >99% (Driven by irreversible glucose oxidation)~95% (Equilibrium limited without excess formate)
Reaction Conditions Aqueous buffer, 30°C, pH 7.0Aqueous/Organic, 40°C, inert atmosphere required
Catalyst Loading 2 – 5 wt% (Enzyme)0.5 – 1.0 mol% (Ruthenium)
Dehalogenation Risk NoneLow to Moderate (Depending on temperature)
Downstream Processing Simple liquid-liquid extractionRequires silica scavenging for heavy metal removal
Environmental Impact (E-factor) Low (Aqueous waste, biodegradable)Moderate (Heavy metal waste, VOC solvents)

Strategic Recommendations

For researchers and process chemists scaling the synthesis of 1-(2-chloro-3-fluorophenyl)ethanol:

  • Opt for Biocatalysis (KRED) when targeting clinical-grade APIs where chiral purity (>99% ee) and heavy-metal-free products are non-negotiable. The mild conditions entirely bypass the risk of dehalogenation, a known liability with transition metals on electron-deficient aromatic rings.

  • Opt for Chemical ATH during early-stage discovery or library synthesis where rapid screening of racemic or moderately enriched mixtures is acceptable, and where procuring specific engineered enzymes may introduce lead-time delays.

References

  • Linghu, X., Wong, N., Iding, H., Jost, V., Zhang, H., Koenig, S. G., Sowell, C. G., & Gosselin, F. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development, 21(3), 387-398. URL: [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL: [Link]

Publish Comparison Guide: Validating Optical Rotation for (S)-1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Paradox

In the synthesis of chiral intermediates for kinase inhibitors—specifically analogs related to Crizotinib —the enantiomeric purity of (S)-1-(2-Chloro-3-fluorophenyl)ethanol is a critical quality attribute (CQA).[1] While Optical Rotation (Polarimetry) is the traditional "quick release" test, it is often insufficient for high-stakes drug development due to solvent dependency and low specific rotation values in fluorinated phenyl ethanols.[1]

This guide objectively compares the standard validation method (Polarimetry) against the necessary alternative (Chiral HPLC), demonstrating why a dual-method approach is the only path to scientific integrity.[1]

FeaturePolarimetry (The Standard) Chiral HPLC (The Alternative)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Sensitivity Low (Requires high conc.)High (Trace impurity detection)
Risk Factor False positives from solvent effectsColumn selection complexity
Verdict Screening Tool Only Validation Gold Standard

Technical Deep Dive: The Molecule & The Challenge

(S)-1-(2-Chloro-3-fluorophenyl)ethanol (CAS: 1236363-12-4 for racemic; S-isomer specific references often proprietary) is a structural analog to the Crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1] The presence of the fluorine atom at the 3-position and chlorine at the 2-position induces electronic effects that can significantly alter the specific rotation compared to non-halogenated phenylethanols.

The Problem with Optical Rotation

For this class of compounds, the specific rotation (


) is typically negative (-) in chloroform but can shift in magnitude or even sign depending on the solvent (e.g., Methanol vs. Ethanol).[1] Furthermore, the value is often moderate (between -20° and -50°), meaning small impurities can mask the true enantiomeric purity.[1]

Method 1: Polarimetry (Screening Protocol)[1]

Objective: Rapid confirmation of the major enantiomer presence during process monitoring.

Experimental Protocol
  • Instrument: Digital Polarimeter (e.g., Rudolph Autopol or equivalent) with temperature control.

  • Solvent: Chloroform (CHCl₃) is the preferred standard for this class of halogenated aromatic alcohols to minimize hydrogen bonding interference.[1]

  • Concentration: Prepare a 1.0 g/100 mL (c=1.0) solution.

  • Temperature: Strictly controlled at 20°C or 25°C .

  • Wavelength: Sodium D-line (589 nm).[2]

Expected Data Ranges (Comparative Analogs)

Since exact literature values for the specific 2-chloro-3-fluoro variant are sparse in open access, we validate against its closest structural analogs.

Compound AnalogSolventTempLit.[3][4] Specific Rotation (

)
Source
(S)-1-(2-Chlorophenyl)ethanol CHCl₃25°C-35.3° to -46.0°[1, 2]
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Ethanol20°C-38.0° (approx range)[3]
(S)-1-(2-Chloro-3-fluorophenyl)ethanol CHCl₃ 20°C Target: -30° to -45° Experimental

Critical Note: If your observed rotation is outside the -30° to -45° range, DO NOT assume failure. Proceed immediately to Chiral HPLC. A value near 0° indicates racemization.[1]

Method 2: Chiral HPLC (Validation Protocol)[1]

Objective: Quantitative determination of Enantiomeric Excess (ee%) and confirmation of optical purity. This is the required alternative for final release.

Experimental Protocol

The separation relies on the interaction between the hydroxyl group of the analyte and the carbamate moieties of the chiral stationary phase.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: These polysaccharide columns show the highest selectivity for phenyl ethanol derivatives.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (IPA)[1]

    • Ratio:90:10 to 95:5 (v/v).[1]

    • Note: Lower IPA content increases retention and resolution.

  • Flow Rate: 0.5 mL/min to 1.0 mL/min.

  • Detection: UV at 210 nm (max absorption for phenyl ring) or 254 nm.[1]

  • Temperature: 25°C.

Performance Data (Resolution)
ParameterValue (Typical)Notes
Retention Time (S-isomer) ~10 - 15 minElutes before R-isomer on OD-H (typically)
Retention Time (R-isomer) ~15 - 20 minConfirm with racemic standard
Selectivity Factor (

)
> 1.2Baseline separation required
Resolution (

)
> 2.5High confidence separation

Protocol Tip: Always inject a racemic mixture (synthesized via NaBH₄ reduction of the ketone) first to establish the retention window.[1]

Comparative Workflow Visualization

The following diagram illustrates the decision matrix for validating the (S)-enantiomer.

ValidationWorkflow Start Crude Product (S)-1-(2-Chloro-3-fluorophenyl)ethanol Polarimetry Step 1: Polarimetry (c=1.0, CHCl3, 20°C) Start->Polarimetry Decision1 Rotation within -30° to -45°? Polarimetry->Decision1 HPLC Step 2: Chiral HPLC (Chiralcel OD-H, Hex/IPA 95:5) Decision1->HPLC Yes (Confirmation) Investigate Investigate: Solvent Effect or Gross Racemization Decision1->Investigate No (Out of Spec) ResultPass PASS: ee > 98% Release for Synthesis HPLC->ResultPass Single Peak (S) ResultFail FAIL: ee < 98% Recrystallize / Reprocess HPLC->ResultFail Double Peak (R+S) Investigate->HPLC Definitive Check

Figure 1: Decision matrix for validating enantiomeric purity, prioritizing HPLC for definitive release.

Conclusion & Recommendation

For (S)-1-(2-Chloro-3-fluorophenyl)ethanol , relying solely on optical rotation is scientifically risky due to the lack of a universally standardized specific rotation value for this specific analog in public literature.[1]

Recommendation:

  • Establish an Internal Standard: Synthesize the racemate and the pure (S)-enantiomer (via asymmetric transfer hydrogenation or enzymatic resolution).

  • Calibrate: Measure the

    
     of your chemically pure (>99% ee by HPLC) material to set your internal QC specification.
    
  • Routine QC: Use Polarimetry for in-process checks, but mandate Chiral HPLC for the Certificate of Analysis (CoA).

References

  • Royal Society of Chemistry. (2015).[1] Supporting Information: Asymmetric hydrogenation of ketones. Retrieved from [1]

    • Citation for general HPLC methods (OD-H columns) and rotation values of chlorophenyl ethanol analogs.
  • ResearchGate. (2019).[1][5][4] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved from

    • Citation for biocatalytic synthesis and valid
  • ChemicalBook. (2020).[1] (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Product Description & Synthesis. Retrieved from [1]

    • Citation for the Crizotinib intermedi
  • Phenomenex. (2020).[1] Chiral HPLC Separations Guide. Retrieved from

    • Reference for Chiralcel/Chiralpak column selection str

Sources

Safety Operating Guide

1-(2-Chloro-3-fluorophenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the standard operating procedures for the safe handling and disposal of 1-(2-Chloro-3-fluorophenyl)ethanol , a halogenated organic compound frequently utilized as a building block in pharmaceutical research and drug development.

As a Senior Application Scientist, I have structured this protocol to ensure strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and standard institutional Environmental Health and Safety (EHS) mandates.

Chemical Profiling & Waste Classification Causality

Before executing disposal, it is critical to understand why 1-(2-Chloro-3-fluorophenyl)ethanol requires specific handling.

The molecule (C₈H₈ClFO) contains both chlorine and fluorine substituents on its aromatic ring. In waste management, the presence of these halogens dictates the entire downstream lifecycle of the chemical.

  • The Causality of Segregation: Halogenated organic compounds must never be mixed with non-halogenated organic waste (like standard ethanol, acetone, or hexane)[1][2]. When incinerated, halogenated compounds require specialized, high-temperature commercial incinerators equipped with advanced alkaline scrubbers[1].

  • Dioxin Formation Risk: If halogenated waste is inadvertently mixed into a non-halogenated waste stream and processed in a standard incinerator, the combustion process can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and furans, alongside corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2].

  • Economic Impact: Introducing even a small quantity of 1-(2-Chloro-3-fluorophenyl)ethanol into a bulk non-halogenated waste carboy forces the entire volume to be reclassified and treated as halogenated waste, drastically increasing institutional disposal costs[2].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following protocol provides a self-validating system for the safe disposal of 1-(2-Chloro-3-fluorophenyl)ethanol solutions and contaminated labware.

Phase 1: Point-of-Generation Segregation

  • Identify the Correct Stream: Locate the dedicated laboratory waste container explicitly labeled "Halogenated Organic Waste" [1].

  • Verify Compatibility: Ensure the waste container does not contain incompatible materials. 1-(2-Chloro-3-fluorophenyl)ethanol, as an alcohol, should be kept away from strong oxidizers, strong acids, and alkali metals[3].

Phase 2: Containment & Transfer

  • Transfer the Waste: In a certified chemical fume hood, carefully pour the liquid waste into the designated halogenated waste container.

  • Seal the Container: Immediately cap the container tightly. Liquid waste containers must be "strong and tight," preferably utilizing screw-top caps[1].

  • Prohibit Evaporation: Under no circumstances should 1-(2-Chloro-3-fluorophenyl)ethanol or its solvent matrices be left open in a fume hood to evaporate as a method of disposal. This is a direct violation of EPA regulations[1][4].

  • Secondary Containment: Ensure the primary waste container rests inside a leak-proof secondary containment bin to capture any potential spills or structural failures[1].

Phase 3: Labeling & Documentation

  • Immediate Labeling: A hazardous waste label must be affixed to the container immediately after the first drop of waste is introduced[4].

  • Characterization: Document the exact contents. Write "1-(2-Chloro-3-fluorophenyl)ethanol" and any associated solvents (e.g., dichloromethane, chloroform) on the label[3].

Phase 4: EHS Transfer

  • Monitor Accumulation: Do not overfill the container. Leave at least 10-20% headspace to account for vapor expansion.

  • Time Limits: Ensure the container is transferred to your institution's central EHS waste facility within 180 days of the first accumulation date, or immediately once full[4]. Do not pour any halogenated waste down the laboratory sink drain, as it is highly toxic to aquatic life and can accumulate in sewer systems[2].

Quantitative Data & Compatibility Summary

To facilitate quick reference at the bench, the following table summarizes the critical logistical data for managing this waste stream.

ParameterSpecification / RequirementRationale
Waste Classification Halogenated Organic WasteContains Cl and F atoms; requires specialized incineration[1][2].
Primary Container HDPE or Glass (Screw-top)Must be chemically compatible, strong, and tight[1].
Secondary Containment Required (Leak-proof tub)Prevents environmental release in case of primary container failure[1].
Drain Disposal Strictly Prohibited Toxic to aquatic life; water-immiscible organics can form explosive vapors in sewers[2].
Evaporation Disposal Strictly Prohibited Violates RCRA regulations; creates inhalation hazards[1][4].
Max Accumulation Time 180 Days (Typical Satellite)Regulatory compliance to prevent long-term degradation/hazard buildup[4].

Waste Stream Logical Workflow

The following diagram illustrates the critical decision pathways for disposing of 1-(2-Chloro-3-fluorophenyl)ethanol to ensure environmental compliance and safety.

G Start Experiment Complete: 1-(2-Chloro-3-fluorophenyl)ethanol Waste Generated CheckHalogen Does the waste contain Halogens (Cl, F, Br, I)? Start->CheckHalogen HalogenatedStream Route to: Halogenated Organic Waste CheckHalogen->HalogenatedStream Yes (Cl, F present) NonHalogenatedStream Route to: Non-Halogenated Waste CheckHalogen->NonHalogenatedStream No Containment Store in tightly capped container within secondary containment HalogenatedStream->Containment Labeling Affix Hazardous Waste Label List specific chemical name Containment->Labeling EHSPickup EHS / Waste Management Collection (< 180 Days) Labeling->EHSPickup Incineration High-Temperature Incineration with Alkaline Scrubbers EHSPickup->Incineration

Figure 1: Decision matrix and workflow for the segregation and disposal of halogenated organic waste.

References

1.[4] Eastern Washington University. "Hazardous Waste Management Program". Environmental Health & Safety Procedure. Available at: [Link] 2.[3] Nipissing University. "Hazardous Materials Disposal Guide". Environmental Health and Safety. Available at: [Link] 3.[1] University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide". UTIA Safety Office. Available at: [Link] 4.[2] RiskAssess. "Disposal of chemical wastes". Available at: [Link]

Sources

Personal protective equipment for handling 1-(2-Chloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 1-(2-Chloro-3-fluorophenyl)ethanol (CAS: 1236363-12-4) as a potent irritant targeting the respiratory tract, eyes, and skin. Unlike simple alcohols, the halogenated aromatic ring increases lipophilicity, potentially enhancing dermal absorption.

  • Core Hazard: GHS07 (Warning) - H315, H319, H335.[1]

  • Critical Control: All open-vessel manipulations must occur within a certified chemical fume hood.

  • Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor resistance to halogenated organics).

Chemical Profile & Hazard Analysis

ParameterDataOperational Implication
CAS Number 1236363-12-4Use for inventory verification and waste labeling.
Molecular Weight 174.60 g/mol Calculation basis for stoichiometry.
Physical State Liquid / Low-melting SolidMay require warming to dispense; handle as a liquid for spill protocols.
Acidity (pKa) ~13-14 (Est.)Weakly acidic; compatible with standard organic bases.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Zero-tolerance for skin/eye contact.[2]

Expert Insight: The presence of both Chlorine and Fluorine on the phenyl ring creates a unique dipole. While not explicitly classified as a sensitizer, halogenated benzyl alcohol derivatives can induce contact dermatitis upon repeated exposure. Treat as a potential sensitizer.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring researcher safety during high-throughput screening or scale-up.

Protection ZoneStandard (Low Risk)High Risk (Spill/Scale-up)Technical Rationale
Hand Protection Nitrile (Double gloved) Thickness: ≥ 0.11 mm Breakthrough: > 30 minLaminate / Viton® Thickness: ≥ 0.3 mm Breakthrough: > 480 minHalogenated solvents degrade latex instantly. Double nitrile provides a visual breach indicator.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + GogglesLiquid splashes can cause severe corneal irritation (H319). Safety glasses are insufficient for liquid handling.
Respiratory Fume Hood (Face velocity > 0.5 m/s)Respirator (Type ABEK1)H335 indicates respiratory tract irritation. If hood fails, organic vapor cartridges are mandatory.
Body Defense Lab Coat (Cotton/Poly blend)Chem-Resistant Apron (Tyvek®)Protects personal clothing from difficult-to-remove halogenated odors and residues.

Operational Workflow: From Receipt to Reaction

This workflow enforces a "Chain of Custody" approach to safety, ensuring the chemical is controlled at every stage.

Phase 1: Receipt & Storage[3]
  • Inspection: Verify the bottle seal is intact. Check for crystallization (indicating high purity or cold storage).

  • Storage: Store in a cool, dry place (Room Temp or 2-8°C depending on specific CoA). Keep container tightly closed.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, peroxides) to prevent exothermic oxidation to the ketone/acid.

Phase 2: Dispensing & Weighing
  • Protocol:

    • Place the balance inside the fume hood or use a powder containment hood.

    • If the substance is solid/semi-solid, use a pre-weighed antistatic spatula.

    • If liquid, use a positive-displacement pipette to prevent dripping (viscosity management).

    • Clean-up: Immediately wipe balance surfaces with acetone-dampened Kimwipes; dispose of wipes as solid hazardous waste.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, Methanol.

  • Inert Atmosphere: While not strictly air-sensitive, running reactions under Nitrogen/Argon is recommended to prevent moisture absorption which can skew stoichiometry.

Phase 4: Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Do NOT mix with non-halogenated solvents (increases disposal cost). Label clearly with "Contains Fluorine/Chlorine."

Visual Logic: Safety Decision Tree

The following diagram illustrates the critical decision-making process for handling this compound based on its physical state and scale.

SafetyProtocol Start Start: Handling 1-(2-Chloro-3-fluorophenyl)ethanol CheckState Check Physical State Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsLiquid Liquid CheckState->IsLiquid WeighingSolid Use Anti-static Spatula Weigh in Hood IsSolid->WeighingSolid WeighingLiquid Use Positive Displacement Pipette Prevent Aerosols IsLiquid->WeighingLiquid ReactionSetup Reaction Setup (Inert Atmosphere Recommended) WeighingSolid->ReactionSetup WeighingLiquid->ReactionSetup SpillCheck Accidental Spill? ReactionSetup->SpillCheck SpillSolid Sweep carefully (No Dust) Place in Haz Waste SpillCheck->SpillSolid Solid Spill SpillLiquid Absorb with Vermiculite Do NOT use paper towels SpillCheck->SpillLiquid Liquid Spill Disposal Dispose as Halogenated Waste SpillCheck->Disposal No Spill / Completion SpillSolid->Disposal SpillLiquid->Disposal

Figure 1: Operational decision tree ensuring appropriate handling techniques based on the physical state of the reagent.

Emergency Response Protocols

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves (double layer), goggles, and lab coat.

  • Contain:

    • Liquid: Surround with vermiculite or sand.[2] Do not use combustible materials like sawdust.

    • Solid: Dampen slightly with inert oil to prevent dust, then sweep.

  • Clean: Wipe area with detergent and water. Collect all materials into a sealed container labeled "Hazardous Debris."

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[3][4][5] Lift eyelids to ensure flushing. Seek medical attention immediately (H319).

  • Skin Contact: Wash with soap and water.[2][3][4][6][7][8] Remove contaminated clothing.[2][3][4][7][8][9][10] If irritation persists (H315), seek medical advice.

  • Inhalation: Remove victim to fresh air.[2][3][4][5][6][7][9] Keep at rest in a position comfortable for breathing (H335).

References

  • PubChem. (n.d.). Compound Summary: 1-(2-Chloro-3-fluorophenyl)ethanol.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 1-(2-Chloro-3-fluorophenyl)ethanol. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.